Product packaging for Ac-ESMD-CHO(Cat. No.:)

Ac-ESMD-CHO

Cat. No.: B065957
M. Wt: 506.5 g/mol
InChI Key: TVTYMGFOGZRIHG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-ESMD-CHO is a potent, cell-permeable, and irreversible aldehyde inhibitor specifically designed to target caspase-6. This acetylated derivative of the ESMD-CHO tetrapeptide sequence (Glu-Ser-Met-Asp) effectively and selectively binds to the enzyme's active site, forming a thiohemiacetal complex that blocks proteolytic activity. Caspase-6 is a key executioner caspase involved in apoptotic pathways and has garnered significant research interest for its role in neurodegenerative diseases, including Alzheimer's and Huntington's disease, where it contributes to the cleavage of critical neuronal substrates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N4O10S B065957 Ac-ESMD-CHO

Properties

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYMGFOGZRIHG-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-ESMD-CHO: A Technical Guide to its Function as a Caspase-3 and Caspase-7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ESMD-CHO, also known as N-acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, is a synthetic peptide aldehyde that serves as a specific inhibitor of caspase-3 maturation and an inhibitor of caspase-7 activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, experimental protocols, and available structural and inhibitory data. This document is intended to be a valuable resource for researchers in the fields of apoptosis, drug discovery, and cellular biology.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of pro-caspase-3 maturation.[1] Pro-caspase-3, a 32 kDa zymogen, requires proteolytic cleavage at specific sites to become the active heterotetrameric enzyme, which consists of p17 and p12 subunits. This compound is designed to mimic the ESMD (Glu-Ser-Met-Asp) cleavage site within the pro-caspase-3 sequence. By binding to the active site of the processing protease, it competitively inhibits the cleavage of pro-caspase-3, thereby preventing the formation of the active p17 subunit and subsequent downstream apoptotic events.[1]

In addition to its role in preventing caspase-3 activation, this compound has also been identified as an inhibitor of the already active form of caspase-7.[2] The aldehyde functional group of this compound is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of the caspase.

Caspase Signaling Pathways

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of caspases occurs through a cascade of proteolytic events, which can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase_Signaling_Pathway Simplified Caspase Activation Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Apoptosome Formation Apaf-1->Apoptosome Caspase-9 Caspase-9 (Initiator) Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-7 Pro-caspase-7 Caspase-9->Pro-caspase-7 Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase-8 Caspase-8 (Initiator) DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Caspase-8->Pro-caspase-7 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Active_Caspase-3 Active Caspase-3 (p17/p12) Apoptosis Apoptosis Active_Caspase-3->Apoptosis Active_Caspase-7 Active Caspase-7 Pro-caspase-7->Active_Caspase-7 Active_Caspase-7->Apoptosis Pro-caspase-3->Active_Caspase-3 This compound This compound This compound->Active_Caspase-7 Inhibits Activity This compound->Pro-caspase-3 Inhibits Maturation

A simplified diagram of the intrinsic and extrinsic apoptosis pathways, highlighting the points of inhibition by this compound.

Quantitative Inhibitory Data

Table 1: Inhibitory Constants for Ac-DEVD-CHO

TargetKiReference
Caspase-30.23 nM[3]
Caspase-71.6 nM[3]

It is important to note that the ESMD sequence of this compound is distinct from the DEVD sequence of Ac-DEVD-CHO, and thus their inhibitory potencies and specificities are likely to differ. The ESMD sequence corresponds to a natural cleavage site in pro-caspase-3.[1]

Structural Insights

The crystal structure of human caspase-7 in complex with this compound has been determined, providing valuable insights into the binding mode of this inhibitor. The structure reveals that the peptide backbone of this compound occupies the active site cleft of caspase-7, with the aldehyde group forming a covalent hemiacetal linkage with the catalytic cysteine residue. The side chains of the ESMD motif make specific interactions with the S1 to S4 pockets of the caspase active site, contributing to its binding affinity and specificity. The availability of this crystal structure (PDB ID: 2QLB) can facilitate further structure-based drug design efforts.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. It is recommended to optimize these protocols for specific experimental conditions.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified, active caspase-3 or caspase-7.

Materials:

  • Purified active human caspase-3 or caspase-7

  • This compound

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in caspase assay buffer.

  • In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer only (no inhibitor control) and wells for a blank (no enzyme).

  • Add a constant amount of purified active caspase-3 or caspase-7 to each well (except the blank).

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value.

Pro-Caspase-3 Maturation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the cleavage of pro-caspase-3 in a cell-based system.

Materials:

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against pro-caspase-3 and cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce apoptosis by adding the apoptosis-inducing agent. Include a non-induced control and an induced control without the inhibitor.

  • Incubate for a time sufficient to observe caspase-3 activation.

  • Harvest the cells and prepare whole-cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blot analysis using antibodies that specifically recognize pro-caspase-3 (32 kDa) and the cleaved, active form (p17 subunit).

  • Analyze the band intensities to determine the extent of pro-caspase-3 cleavage in the presence and absence of this compound.

Experimental_Workflow General Workflow for Assessing this compound Activity cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Prepare_Inhibitor_Dilutions Prepare this compound Serial Dilutions Add_Enzyme Add Purified Caspase-3 or -7 Prepare_Inhibitor_Dilutions->Add_Enzyme Incubate_Inhibitor Pre-incubate Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Seed_Cells Seed Cells Pretreat_Inhibitor Pre-treat with this compound Seed_Cells->Pretreat_Inhibitor Induce_Apoptosis Induce Apoptosis Pretreat_Inhibitor->Induce_Apoptosis Lyse_Cells Harvest and Lyse Cells Induce_Apoptosis->Lyse_Cells Western_Blot Western Blot for Caspase-3 Cleavage Lyse_Cells->Western_Blot Analyze_Results Analyze Band Intensity Western_Blot->Analyze_Results

A generalized workflow for evaluating the inhibitory activity of this compound in both in vitro and cell-based assays.

Conclusion

This compound is a valuable tool for studying the intricate processes of apoptosis. Its specific inhibition of pro-caspase-3 maturation allows for the dissection of the upstream events leading to the activation of this key executioner caspase. Furthermore, its inhibitory effect on caspase-7 provides a means to investigate the distinct and overlapping roles of these two closely related effector caspases. While quantitative inhibitory data for this compound remains to be fully characterized in publicly accessible literature, the information provided in this guide, including its mechanism of action, structural basis of inhibition, and detailed experimental protocols, offers a solid foundation for researchers to effectively utilize this compound in their studies of programmed cell death and related therapeutic areas. Further kinetic characterization of this compound will undoubtedly enhance its utility as a precise chemical probe for caspase biology.

References

Unraveling the Glu-Ser-Met-Asp (ESMD) Cleavage Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glu-Ser-Met-Asp (ESMD) tetrapeptide sequence represents a specific recognition and cleavage site for certain proteases, playing a crucial role in cellular processes such as apoptosis. Understanding the intricacies of this cleavage event is paramount for researchers in the fields of cell biology, biochemistry, and drug development. This technical guide provides an in-depth analysis of the ESMD cleavage site, focusing on its interaction with key proteases, methodologies for its study, and its role in biological signaling pathways.

The primary enzyme known to interact with and cleave the ESMD sequence is caspase-7 , a member of the caspase family of cysteine-aspartic proteases that are central executors of programmed cell death. While the canonical recognition motif for caspase-7 is often cited as DEVD (Asp-Glu-Val-Asp), studies have shown that the enzyme exhibits plasticity in its substrate recognition, and can effectively bind and process non-canonical sequences like ESMD.[1] This is evidenced by the successful co-crystallization of caspase-7 with an Ac-ESMD-CHO inhibitor, demonstrating a direct interaction within the enzyme's active site.[1]

The cleavage of the peptide bond occurs C-terminal to the aspartate (D) residue, a hallmark of all caspase enzymes.[2] The preceding amino acids in the P2 (Met), P3 (Ser), and P4 (Glu) positions contribute to the specificity of the interaction with the S2, S3, and S4 pockets of the caspase, respectively.[1]

Quantitative Data on ESMD Cleavage

While extensive quantitative data for a wide range of caspase substrates is available, specific kinetic parameters for the ESMD sequence are not broadly published. However, the existence of a co-crystal structure of caspase-7 with an ESMD-based inhibitor strongly suggests that it is a viable substrate.[1] The determination of kinetic parameters such as kcat and Km is essential for understanding the efficiency of ESMD cleavage by caspase-7. These values can be determined experimentally using the protocols outlined in the subsequent sections. For context, caspases are known to be highly efficient proteases, with kcat/Km values often exceeding 106 M-1s-1 for their preferred substrates.[3]

Table 1: Protease Recognition of the ESMD Site

Protease FamilySpecific Protease(s)Recognition MotifRole
CaspasesCaspase-7ESMDApoptosis execution

Biological Significance and Signaling Pathways

The most well-characterized role of an ESMD-like cleavage event is in the activation of procaspase-7 itself. Procaspases are inactive zymogens that require proteolytic cleavage for activation. Procaspase-7 contains two cleavage sites in its interdomain linker that are targeted by initiator caspases (e.g., caspase-9 or caspase-8) during the apoptotic cascade.[4][5] While the exact sequence in human procaspase-7 is IQAD, the presence of an acidic residue at P4 (Glu in ESMD) and a small residue at P2 (Ser in ESMD) aligns with the general substrate preferences of executioner caspases. Cleavage at these sites leads to the rearrangement of the enzyme into its active heterotetrameric form, which then proceeds to cleave a plethora of cellular substrates, orchestrating the dismantling of the cell.[4]

Below is a diagram illustrating the role of executioner caspase activation in the intrinsic apoptotic pathway.

Caspase_Activation_Pathway Mitochondrion Mitochondrial Stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Dimerization & Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase7 Procaspase-7 (contains ESMD-like site) Caspase9->Procaspase7 Cleavage at ESMD-like site Caspase7 Active Caspase-7 Procaspase7->Caspase7 Substrates Cellular Substrates Caspase7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Intrinsic Apoptosis Pathway leading to Caspase-7 Activation.

Experimental Protocols

In Vitro Cleavage Assay using a Fluorogenic ESMD Peptide

This protocol describes a method to determine the kinetic parameters of ESMD cleavage by a specific protease, such as recombinant active caspase-7. The assay utilizes a synthetic peptide containing the ESMD sequence flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.[3][6]

Materials:

  • Recombinant active caspase-7 (or other protease of interest)

  • Fluorogenic peptide substrate: Ac-ESMD-AFC (Acetyl-Glu-Ser-Met-Asp-7-Amino-4-trifluoromethylcoumarin)

  • Assay buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the Ac-ESMD-AFC substrate in DMSO.

  • Prepare serial dilutions of the substrate in the assay buffer to create a range of final concentrations (e.g., 0-200 µM).

  • Add a fixed concentration of active caspase-7 to each well of the microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC.

  • Calculate the initial reaction velocities (v0) from the linear portion of the fluorescence versus time plots.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from the equation Vmax = kcat[E], where [E] is the enzyme concentration.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Substrate in Microplate Enzyme->Mix Substrate Prepare Substrate Dilutions Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Analyze Calculate Kinetic Parameters Measure->Analyze

Figure 2. Workflow for a Fluorogenic Peptide Cleavage Assay.
Mass Spectrometry-Based Identification of Cleavage Products

This protocol outlines a general workflow for identifying the cleavage products of a protein containing the ESMD sequence when incubated with a protease. This method provides definitive evidence of cleavage and precisely identifies the cleavage site.[7][8]

Materials:

  • Purified substrate protein containing the ESMD sequence

  • Purified active protease (e.g., caspase-7)

  • Digestion buffer (compatible with both the protease and mass spectrometry)

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

  • Trypsin (for subsequent in-solution digestion)

  • LC-MS/MS system

Procedure:

  • Incubate the substrate protein with the protease in the digestion buffer for a specified time at 37°C. Include a control sample without the protease.

  • Stop the reaction by adding a protease inhibitor or by heat inactivation.

  • Reduce and alkylate the protein samples to denature the proteins and cap cysteine residues.

  • Perform an in-solution tryptic digest on both the protease-treated sample and the control sample. This will generate a complex mixture of peptides.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Analyze the mass spectrometry data using appropriate software to identify peptides. Look for "semi-tryptic" peptides in the protease-treated sample that correspond to the N-terminus of a cleavage product. The presence of a peptide beginning with the sequence immediately following the ESMD motif (i.e., starting at the P1' position) and having a non-tryptic N-terminus is strong evidence of cleavage at the ESMD site.

MS_Workflow Start Protein with ESMD site Incubate Incubate with Protease Start->Incubate Reduce_Alkyl Reduce and Alkylate Incubate->Reduce_Alkyl Trypsin Tryptic Digest Reduce_Alkyl->Trypsin LCMS LC-MS/MS Analysis Trypsin->LCMS Analysis Data Analysis: Identify neo-N-termini LCMS->Analysis Result Confirmation of ESMD Cleavage Analysis->Result

Figure 3. Mass Spectrometry Workflow for Cleavage Site Identification.

Conclusion

The Glu-Ser-Met-Asp (ESMD) sequence is a recognized cleavage site for caspase-7, an important executioner of apoptosis. While detailed kinetic data for this specific sequence is not widely published, the methodologies to obtain this information are well-established. The study of the ESMD cleavage site provides valuable insights into the substrate specificity of caspases and the molecular mechanisms of apoptosis. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of ESMD cleavage in health and disease.

References

Preliminary Investigation of Ac-ESMD-CHO in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of the tetrapeptide aldehyde Ac-ESMD-CHO in cell lines. The document details its mechanism of action as a caspase inhibitor, outlines relevant signaling pathways in the context of apoptosis, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction to this compound

This compound is a synthetic peptide that functions as an inhibitor of caspase-3 and caspase-7, two key executioner caspases in the apoptotic pathway.[1][2] Its inhibitory action is mediated by targeting the specific cleavage site, Glu-Ser-Met-Asp (ESMD), on the pro-caspase-3 precursor peptide (CPP32).[1][2] By binding to this site, this compound prevents the proteolytic processing and subsequent activation of pro-caspase-3 into its active p17 subunit form.[2] Given the central role of caspase-3 and -7 in the final stages of apoptosis, this compound is a valuable tool for studying the mechanisms of programmed cell death.

Mechanism of Action and Signaling Pathways

Apoptosis in Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production, is a critical factor influencing cell viability and culture performance. The apoptotic cascade in these cells can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.

Upon activation, caspase-3 and caspase-7 cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate for these caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 inactivates the enzyme, preventing DNA repair and facilitating cellular disassembly.

The inhibitory action of this compound on caspase-3 and -7 interrupts this cascade, thereby preventing the downstream events of apoptosis.

Signaling Pathway of this compound Inhibition

cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Inhibition cluster_3 Downstream Events Intrinsic Pathway\n(e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Pro-Caspase-3 Pro-Caspase-3 Intrinsic Pathway\n(e.g., DNA damage)->Pro-Caspase-3 Pro-Caspase-7 Pro-Caspase-7 Intrinsic Pathway\n(e.g., DNA damage)->Pro-Caspase-7 Extrinsic Pathway\n(e.g., FasL) Extrinsic Pathway (e.g., FasL) Extrinsic Pathway\n(e.g., FasL)->Pro-Caspase-3 Extrinsic Pathway\n(e.g., FasL)->Pro-Caspase-7 Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Cleavage PARP PARP Active Caspase-3->PARP Cleaves Active Caspase-7 Active Caspase-7 Pro-Caspase-7->Active Caspase-7 Cleavage Active Caspase-7->PARP Cleaves This compound This compound This compound->Pro-Caspase-3 Inhibits Cleavage Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: this compound inhibits the cleavage of pro-caspase-3, preventing apoptosis.

Quantitative Data Presentation

For comparative purposes, the related and more extensively studied caspase-3 inhibitor, Ac-DEVD-CHO, has reported Ki values of 0.23 nM for caspase-3 and 1.6 nM for caspase-7. These values can serve as a preliminary reference point for designing dose-response experiments for this compound.

Table 1: Conceptual Framework for Dose-Response Experiment

Concentration of this compoundExpected Caspase-3/7 ActivityExpected Apoptosis Rate
Vehicle Control (0 µM)HighHigh
Low Concentration (e.g., 1-10 µM)Moderately ReducedModerately Reduced
Mid Concentration (e.g., 10-50 µM)Significantly ReducedSignificantly Reduced
High Concentration (e.g., 50-100 µM)Maximally ReducedMaximally Reduced

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound in cell lines. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cell line (e.g., CHO, Jurkat, HeLa) in appropriate culture vessels and allow them to adhere and reach a logarithmic growth phase.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as sterile DMSO or water, to prepare a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Treatment:

    • Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide, or TNF-α).

    • Concurrently, treat the cells with a range of this compound concentrations, as determined by preliminary dose-response experiments.

    • Include a vehicle control (solvent only) and a positive control for apoptosis (inducer only).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) under standard cell culture conditions.

Experimental Workflow for this compound Investigation

A Cell Seeding & Growth B Apoptosis Induction & this compound Treatment A->B C Incubation B->C D Cell Lysis C->D G Apoptosis Assay (e.g., Annexin V) C->G Whole Cells E Caspase-3/7 Activity Assay D->E F Western Blot (PARP Cleavage) D->F H Data Analysis E->H F->H G->H

Caption: Workflow for investigating this compound's effect on apoptosis.

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3 and -7 based on the cleavage of a specific fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of assay buffer to each well.

    • Add 20-50 µg of cell lysate to the appropriate wells.

    • Add 5 µL of the caspase-3/7 substrate (final concentration ~50 µM).

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the protein concentration.

Western Blot for PARP Cleavage

This method detects the cleavage of PARP, a hallmark of caspase-3 activation.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the caspase activity assay protocol.

    • Determine protein concentration.

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Conclusion

This compound is a valuable tool for the specific inhibition of caspase-3 and -7, allowing for the detailed investigation of apoptotic pathways. While quantitative efficacy data for this inhibitor is not widely published, the experimental protocols provided in this guide offer a robust framework for its characterization in various cell lines. By empirically determining the optimal working concentrations, researchers can effectively utilize this compound to modulate apoptosis and elucidate the intricate mechanisms of programmed cell death.

References

Technical Guide: Ac-ESMD-CHO, a Selective Inhibitor of Procaspase-3 Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-ESMD-CHO is a synthetic tetrapeptide aldehyde that acts as a selective inhibitor of the maturation of procaspase-3, a key executioner enzyme in the apoptotic cascade. By targeting a specific cleavage site, this compound provides a valuable tool for the nuanced study of apoptotic pathways and the development of targeted therapeutics for diseases characterized by dysregulated cell death. This guide provides an in-depth overview of the core properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Core Properties and Structure

This compound, also known as N-acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, is a peptide-based inhibitor designed to mimic the ESMD (Glu-Ser-Met-Asp) cleavage site within the procaspase-3 zymogen.[1] Its structure is characterized by an N-terminal acetyl group and a C-terminal aldehyde, the latter of which is crucial for its inhibitory activity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Synonyms Ac-Glu-Ser-Met-Asp-CHO[1]
Molecular Formula C₁₉H₃₀N₄O₁₀S • XCF₃COOH[1]
Formula Weight 506.5 g/mol [1]
Purity ≥95%[1]
Formulation Solid[1]
Solubility Water: 1 mg/ml[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Mechanism of Action: Selective Inhibition of Caspase-3 Maturation

Caspase-3 is synthesized as an inactive 32-kDa precursor, procaspase-3.[2] Its activation into the mature, catalytically active form is a critical step in the execution phase of apoptosis and involves a sequential two-step proteolytic cleavage.[2]

  • Step 1: Initial Cleavage. An initiator caspase (e.g., caspase-8 or caspase-9) cleaves procaspase-3 at the IETD↓S site, generating a p20 and a p12 subunit.[2]

  • Step 2: Secondary Cleavage (Maturation). The p20 fragment is then cleaved at the ESMD↓S site, removing the N-terminal prodomain and resulting in the mature p17 subunit.[2] This second cleavage can be autocatalytic or mediated by another caspase-3-like enzyme.[2]

This compound selectively inhibits this second maturation step.[2] The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine of the protease responsible for the ESMD↓S cleavage, thereby preventing the formation of the mature and fully active p17/p12 caspase-3 heterotetramer.[2]

Signaling Pathway Visualization

The following diagram illustrates the caspase-3 activation pathway and the specific point of inhibition by this compound.

Caspase3_Activation_Pathway Caspase-3 Activation and Inhibition by this compound procaspase3 Procaspase-3 (32 kDa) p20_p12 p20/p12 Intermediate procaspase3->p20_p12 active_caspase3 Active Caspase-3 (p17/p12) p20_p12->active_caspase3 Cleavage at ESMD↓S (Maturation) apoptosis Apoptosis active_caspase3->apoptosis initiator_caspase Initiator Caspase (e.g., Caspase-8, -9) initiator_caspase->procaspase3 Cleavage at IETD↓S ac_esmd_cho This compound ac_esmd_cho->p20_p12 Inhibits

Caspase-3 activation pathway and the inhibitory action of this compound.

Experimental Protocols

The inhibitory activity of this compound on procaspase-3 maturation can be assessed using a cell-free assay system, as described by Han et al. (1997), or by monitoring the downstream activity of mature caspase-3 in a cellular context.[2]

In Vitro Procaspase-3 Maturation Assay

This protocol is designed to directly measure the inhibition of the conversion of a p20 intermediate to the mature p17 subunit.

Materials:

  • Recombinant procaspase-3

  • Active initiator caspase (e.g., caspase-8)

  • This compound

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • SDS-PAGE reagents

  • Western blot apparatus and reagents

  • Anti-caspase-3 antibody that recognizes the p17 subunit

Procedure:

  • Initial Cleavage: Incubate recombinant procaspase-3 with a catalytic amount of an active initiator caspase (e.g., caspase-8) in caspase assay buffer to generate the p20 intermediate. The reaction progress can be monitored by taking time points and analyzing by SDS-PAGE and Western blot.

  • Inhibition: Once the p20 intermediate is generated, add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Maturation and Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 1-2 hours) to allow for the secondary cleavage and maturation to the p17 subunit.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-caspase-3 antibody that specifically detects the p17 subunit.

  • Quantification: Quantify the intensity of the p17 band in the presence and absence of this compound to determine the extent of inhibition.

Cellular Caspase-3 Activity Assay (Fluorometric)

This protocol assesses the effect of this compound on the overall caspase-3 activity within apoptotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • This compound

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before inducing apoptosis with an appropriate stimulus. Include appropriate controls (untreated cells, cells with apoptosis inducer only, cells with this compound only).

  • Cell Lysis: After the apoptosis induction period, lyse the cells by adding cell lysis buffer directly to the wells. Incubate on ice for 10-15 minutes.

  • Assay Reaction: Add the fluorogenic caspase-3 substrate (Ac-DEVD-AMC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only). The fluorescence intensity is proportional to the active caspase-3 in the sample. Compare the fluorescence in this compound-treated samples to the apoptosis-induced control to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular caspase-3 activity assay.

Cellular_Caspase3_Assay_Workflow Workflow for Cellular Caspase-3 Activity Assay cell_seeding Seed Cells in 96-well Plate pretreatment Pre-treat with this compound cell_seeding->pretreatment induction Induce Apoptosis pretreatment->induction lysis Lyse Cells induction->lysis add_substrate Add Fluorogenic Substrate (Ac-DEVD-AMC) lysis->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure Fluorescence incubation->measurement analysis Data Analysis measurement->analysis

Workflow for assessing the inhibitory effect of this compound on cellular caspase-3 activity.

Conclusion

This compound is a highly specific and valuable research tool for dissecting the molecular events of apoptosis. Its ability to selectively block the final maturation step of procaspase-3 allows for the investigation of cellular processes that are dependent on fully active caspase-3, distinguishing them from events that may be triggered by the partially active p20/p12 intermediate. This level of precision is essential for advancing our understanding of programmed cell death and for the development of novel therapeutic strategies that target specific nodes within the apoptotic signaling network.

References

Foundational Studies on the Effects of Ac-ESMD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational studies on N-Acetyl-L-α-glutamyl-L-seryl-N-[(1S)-2-carboxy-1-formylethyl]-L-methioninamide, commonly known as Ac-ESMD-CHO. This tetrapeptide aldehyde is a known inhibitor of key executioner caspases, playing a crucial role in the modulation of apoptotic pathways. This document details its mechanism of action, summarizes key (though limited) quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases. This compound has emerged as a valuable tool for studying the intricate mechanisms of apoptosis by specifically targeting two critical executioner caspases: caspase-3 and caspase-7.[1] This guide serves as a foundational resource for researchers investigating apoptosis and developing therapeutic agents that modulate this pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Ac-Glu-Ser-Met-Asp-CHO[2]
Molecular Formula C₁₉H₃₀N₄O₁₀S[2]
Molecular Weight 506.5 g/mol [2]
Purity ≥95%[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]

Mechanism of Action

This compound functions as a competitive inhibitor of caspase-3 and caspase-7.[1] Its inhibitory action is centered on the prevention of the proteolytic maturation of pro-caspase-3. The activation of caspase-3, a critical executioner caspase, requires its cleavage at a specific amino acid sequence, Glu-Ser-Met-Asp (ESMD). This compound mimics this substrate sequence and binds to the active site of the processing protease, thereby blocking the cleavage of the 32 kDa pro-caspase-3 (also known as CPP32) into its active p17 and p12 subunits.[2] This inhibition effectively halts the downstream events of the apoptotic cascade that are mediated by caspase-3.

Signaling Pathway

The activation of executioner caspases like caspase-3 and -7 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the points of intervention by this compound.

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Oligomerization Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Procaspase7 Pro-caspase-7 Caspase9->Procaspase7 Cleavage Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Caspase8->Procaspase3 Cleavage Caspase8->Procaspase7 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7 Caspase-7 Procaspase7->Caspase7 Caspase7->Apoptosis Inhibitor This compound Inhibitor->Procaspase3 Inhibitor->Procaspase7

Figure 1: this compound inhibits the cleavage of pro-caspase-3 and -7.

Quantitative Data

InhibitorTarget CaspaseIC₅₀ (nM)Reference
Ac-DEVD-CHOCaspase-34.19[3]
Ac-DEVD-CHOCaspase-719.7[3]
Ac-DNLD-CHOCaspase-39.89[3]
Ac-DNLD-CHOCaspase-7245[3]

Experimental Protocols

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its tetrapeptide structure, it can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. A general workflow is outlined below.

G Start Start with Asp(OtBu)-CHO on resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Met-OH (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Ser(tBu)-OH (DIC/Oxyma) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Deprotection3 Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotection3 Coupling3 Couple Fmoc-Glu(OtBu)-OH (DIC/Oxyma) Deprotection3->Coupling3 Wash3 Wash (DMF, DCM) Coupling3->Wash3 Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) Wash3->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End This compound Purification->End

Figure 2: General workflow for the solid-phase synthesis of this compound.

General Protocol:

  • Resin Preparation: Start with a suitable resin pre-loaded with the C-terminal amino acid aldehyde, Asp-CHO, with its side chain protected (e.g., with a t-butyl group).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent such as diisopropylcarbodiimide (DIC) and an activator like OxymaPure.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids (Fmoc-Ser(tBu)-OH and Fmoc-Glu(OtBu)-OH).

  • N-terminal Acetylation: After the final coupling, acetylate the N-terminus of the peptide using acetic anhydride and a base such as diisopropylethylamine (DIEA).

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vitro Caspase-3 Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on caspase-3 activity in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • This compound

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with an apoptosis-inducing agent to activate caspases. Include an untreated control group.

    • For the inhibitor group, pre-incubate cells with various concentrations of this compound before adding the apoptosis inducer.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic fraction.

  • Caspase Activity Measurement:

    • In a 96-well black microplate, add the cell lysate to each well.

    • Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (from a no-lysate control).

    • Plot the fluorescence intensity against the concentration of this compound to determine the inhibitory effect.

G Cell_Culture Cell Culture Treatment Induce Apoptosis +/- this compound Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Lysis Cell Lysis (on ice) Harvest->Lysis Centrifugation Centrifuge & Collect Supernatant Lysis->Centrifugation Plate_Setup Add Lysate to 96-well Plate Centrifugation->Plate_Setup Add_Substrate Add Fluorogenic Caspase-3 Substrate Plate_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Read_Fluorescence Measure Fluorescence Incubation->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis

Figure 3: Workflow for an in vitro caspase-3 activity assay.

Conclusion

This compound is a valuable molecular tool for the study of apoptosis. Its specific inhibition of caspase-3 and -7 allows for the detailed investigation of the roles of these executioner caspases in various cellular processes. While quantitative data on its inhibitory potency is not widely published, the experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of apoptosis and cancer biology. Further studies to precisely determine the IC₅₀ values and to develop detailed synthesis protocols would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Ac-ESMD-CHO in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-3 maturation inhibitor, Ac-ESMD-CHO, in the study of apoptosis, with a particular focus on applications involving Chinese Hamster Ovary (CHO) cells.

Introduction to this compound

This compound is a synthetic tetrapeptide that acts as an inhibitor of caspase-3 maturation.[1] Its sequence, Acetyl-Glutamyl-Seryl-Methionyl-Aspartyl-aldehyde (this compound), specifically targets the cleavage site on the pro-caspase-3 precursor peptide (CPP32).[1][2] By blocking this cleavage, this compound prevents the formation of the active p17 subunit of caspase-3, thereby inhibiting its downstream apoptotic functions.[1] It has also been described as an inhibitor of the active forms of caspase-3 and caspase-7.[2] Understanding the role of specific caspases is critical in apoptosis research, and inhibitors like this compound are valuable tools for dissecting these pathways.

Mechanism of Action

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. It is synthesized as an inactive zymogen, pro-caspase-3. Upon receiving apoptotic signals, initiator caspases, such as caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway), cleave pro-caspase-3 at specific aspartic acid residues. This cleavage generates the active heterotetramer form of caspase-3, which then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound intervenes at the level of pro-caspase-3 processing, preventing its activation and the subsequent execution of the apoptotic program.

Quantitative Data

Table 1: Inhibitory Constants (Ki) for the Reference Caspase-3 Inhibitor Ac-DEVD-CHO

Caspase TargetKi (nM)
Caspase-30.23
Caspase-71.6

Data presented for Ac-DEVD-CHO as a reference.[3]

Signaling Pathways

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for assessing the effect of this compound on apoptosis.

Caspase3_Activation_Pathway ProApoptotic_Stimuli Pro-Apoptotic Stimuli (e.g., Staurosporine, UV) Intrinsic_Pathway Intrinsic Pathway ProApoptotic_Stimuli->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway ProApoptotic_Stimuli->Extrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Pathway->Death_Receptors Caspase9 Pro-Caspase-9 -> Caspase-9 Mitochondria->Caspase9 Caspase8 Pro-Caspase-8 -> Caspase-8 Death_Receptors->Caspase8 ProCaspase3 Pro-Caspase-3 (CPP32) Caspase9->ProCaspase3 Cleavage Caspase8->ProCaspase3 Cleavage Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Ac_ESMD_CHO This compound Ac_ESMD_CHO->ProCaspase3 Inhibits Maturation Downstream_Substrates Downstream Substrates (PARP, GSDMD, ICAD, etc.) Caspase3->Downstream_Substrates Cleavage Apoptosis Apoptosis Downstream_Substrates->Apoptosis

Figure 1. Caspase-3 activation pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture CHO Cell Culture Treatment Treatment Groups Cell_Culture->Treatment Control Vehicle Control Treatment->Control Apoptosis_Inducer Apoptosis Inducer (e.g., Staurosporine) Treatment->Apoptosis_Inducer Inducer_Inhibitor Inducer + this compound Treatment->Inducer_Inhibitor Incubation Incubation Control->Incubation Apoptosis_Inducer->Incubation Inducer_Inhibitor->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Apoptosis Analysis Harvesting->Analysis Flow_Cytometry Flow Cytometry (Annexin V / PI Staining) Analysis->Flow_Cytometry Western_Blot Western Blot (Cleaved Caspase-3, Cleaved PARP) Analysis->Western_Blot Caspase_Assay Caspase-3 Activity Assay Analysis->Caspase_Assay

Figure 2. Experimental workflow for studying apoptosis inhibition by this compound.

Experimental Protocols

Protocol 1: Induction of Apoptosis and Inhibition with this compound in CHO Cells

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Complete cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Apoptosis inducer (e.g., Staurosporine, stock solution in DMSO)

  • This compound (stock solution in sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed CHO cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Treatment Media:

    • Control: Prepare complete medium with the same volume of vehicle (e.g., DMSO) used for the inducer and inhibitor.

    • Apoptosis Induction: Prepare complete medium containing the desired final concentration of the apoptosis inducer (e.g., 1 µM Staurosporine).

    • Inhibition: Prepare complete medium containing the apoptosis inducer and varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM). A preliminary dose-response experiment is recommended.

  • Treatment:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis (see Protocols 2 and 3). For adherent cells, use trypsinization. Collect both adherent and floating cells to account for all apoptotic cells.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • Harvested cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control cells.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Table 2: Expected Outcomes of Annexin V/PI Staining

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle ControlLowLow
Apoptosis InducerHighHigh
Inducer + this compoundReducedReduced
Protocol 3: Analysis of Caspase-3 Activation by Western Blot

Materials:

  • Harvested cells from Protocol 1

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-caspase-3, Rabbit anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

Data Interpretation:

  • A decrease in the band for pro-caspase-3 and an increase in the band for cleaved caspase-3 (p17/19) indicates caspase-3 activation.

  • The appearance of the cleaved PARP fragment (89 kDa) is another indicator of caspase-3 activity.

  • Treatment with this compound is expected to reduce the levels of cleaved caspase-3 and cleaved PARP in the presence of an apoptosis inducer.

Table 3: Expected Western Blot Results

TreatmentPro-Caspase-3 LevelCleaved Caspase-3 LevelCleaved PARP Level
Vehicle ControlHighLowLow
Apoptosis InducerLowHighHigh
Inducer + this compoundHighReducedReduced

Conclusion

This compound is a valuable tool for investigating the role of caspase-3 maturation in apoptosis. By following the detailed protocols and considering the provided application notes, researchers can effectively utilize this inhibitor to dissect the molecular mechanisms of programmed cell death in various experimental systems, including CHO cell-based biopharmaceutical production. The lack of specific quantitative data for this compound necessitates empirical determination of optimal working concentrations for each specific application.

References

Determining the optimal working concentration of Ac-ESMD-CHO in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ESMD-CHO is a synthetic tetrapeptide that acts as a reversible inhibitor of caspase-3 and caspase-7.[1] It functions by targeting the specific Glu-Ser-Met-Asp (ESMD) cleavage site within the pro-caspase-3 precursor protein (CPP32), thereby preventing its proteolytic activation.[1][2] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making this compound a valuable tool for studying the roles of this enzyme in programmed cell death and for the development of therapeutics targeting apoptosis.

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cell culture systems. The protocols outlined below describe a systematic approach to establish a dose-response relationship, assess cytotoxicity, and confirm the inhibitory effect on caspase-3 activity.

Principle

The determination of the optimal working concentration of this compound involves a two-pronged experimental approach:

  • Cell Viability Assay: A dose-response curve is generated by treating cells with a range of this compound concentrations to determine the impact on cell viability. This is crucial for identifying a concentration range that effectively inhibits the target without inducing significant cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

  • Caspase-3 Activity Assay: The direct inhibitory effect of this compound on its target is quantified by measuring caspase-3 activity in cell lysates. A colorimetric assay using a specific caspase-3 substrate allows for the determination of the inhibitor's potency.

By combining the data from these two assays, researchers can identify a concentration of this compound that provides maximal inhibition of caspase-3 activity with minimal impact on overall cell health.

Data Presentation

Table 1: Dose-Response of this compound on CHO Cell Viability (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.18 ± 0.0994.4
101.15 ± 0.0692.0
251.05 ± 0.1184.0
500.85 ± 0.1068.0
1000.55 ± 0.0944.0
Table 2: Inhibition of Caspase-3 Activity by this compound
This compound Concentration (µM)Caspase-3 Activity (OD 405 nm) (Mean ± SD)% Inhibition
0 (Vehicle Control)0.98 ± 0.050
10.65 ± 0.0433.7
50.42 ± 0.0357.1
100.25 ± 0.0274.5
250.12 ± 0.0187.8
500.08 ± 0.0191.8
1000.06 ± 0.0193.9

Experimental Protocols

Protocol 1: General Cell Culture of Chinese Hamster Ovary (CHO) Cells

This protocol provides general guidelines for the culture of CHO cells, a common cell line used in drug development and protein production.

Materials:

  • CHO-K1 cell line

  • Ham's F-12K medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing Ham's F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of CHO-K1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS and add 2-3 mL of Trypsin-EDTA solution. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Determining the Effect of this compound on Cell Viability using MTT Assay

Materials:

  • CHO cells cultured as described in Protocol 1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Measuring Caspase-3 Inhibition by this compound

Materials:

  • CHO cells

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 colorimetric assay kit (containing 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

Procedure:

  • Cell Treatment: Seed CHO cells in a 6-well plate. Once they reach 70-80% confluency, treat the cells with an apoptosis-inducing agent to activate caspase-3. Concurrently, treat a set of wells with the apoptosis inducer and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control. Incubate for the appropriate time to induce apoptosis (this may need to be optimized).

  • Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with cell lysis buffer.

    • Prepare a master mix of the 2X Reaction Buffer and DTT according to the kit instructions. Add 50 µL of this mix to each well.

    • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of caspase-3 inhibition for each this compound concentration compared to the control (apoptosis inducer only).

Visualizations

Signaling Pathway

Caspase3_Activation_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mito Mitochondria CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC DeathReceptor->DISC DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor Binding Casp8 Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-caspase-8 ProCasp8->DISC Casp8->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation CellularSubstrates Cellular Substrates (e.g., PARP) Casp3->CellularSubstrates Cleavage AcESMDCHO This compound AcESMDCHO->ProCasp3 Inhibition of Cleavage Apoptosis Apoptosis CellularSubstrates->Apoptosis

Caption: Caspase-3 activation pathways and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_viability Cell Viability Assay (MTT) cluster_caspase Caspase-3 Activity Assay cluster_analysis Data Analysis CultureCHO 1. Culture CHO Cells SeedViability 3. Seed Cells in 96-well Plate CultureCHO->SeedViability InduceApoptosis 8. Induce Apoptosis & Treat with this compound CultureCHO->InduceApoptosis PrepareInhibitor 2. Prepare this compound Stock TreatViability 4. Treat with this compound (Dose-Response) PrepareInhibitor->TreatViability PrepareInhibitor->InduceApoptosis SeedViability->TreatViability IncubateViability 5. Incubate (24-72h) TreatViability->IncubateViability AddMTT 6. Add MTT Reagent IncubateViability->AddMTT ReadViability 7. Read Absorbance (570 nm) AddMTT->ReadViability AnalyzeViability 13. Determine % Cell Viability ReadViability->AnalyzeViability LyseCells 9. Lyse Cells InduceApoptosis->LyseCells QuantifyProtein 10. Quantify Protein LyseCells->QuantifyProtein CaspaseAssay 11. Perform Caspase-3 Assay QuantifyProtein->CaspaseAssay ReadCaspase 12. Read Absorbance (405 nm) CaspaseAssay->ReadCaspase AnalyzeCaspase 14. Determine % Inhibition ReadCaspase->AnalyzeCaspase DetermineOptimal 15. Determine Optimal Concentration AnalyzeViability->DetermineOptimal AnalyzeCaspase->DetermineOptimal

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for determining the optimal working concentration of this compound in cell culture. By systematically evaluating its effects on cell viability and caspase-3 activity, researchers can confidently select a concentration that is both effective and non-toxic for their specific experimental needs. This will enable more accurate and reliable investigations into the role of caspase-3 in various biological processes and disease models.

References

Techniques for dissolving and storing Ac-ESMD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Ac-ESMD-CHO (Acetyl-L-glutamyl-L-seryl-L-methionyl-L-aspart-1-al), a peptide aldehyde. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for research applications.

Introduction

This compound is a synthetic peptide aldehyde. Due to its aldehyde functional group, this compound is reactive and requires careful handling and storage to prevent degradation and ensure experimental reproducibility. The following protocols are based on general best practices for handling peptide aldehydes.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.

PropertyValue
Molecular Formula C19H30N4O10S
Molecular Weight 506.53 g/mol
Appearance White lyophilized solid
Purity >95% (as determined by HPLC)
Long-term Storage (Lyophilized) Store at -20°C or colder. Stable for >1 year.[1]
Storage (In Solution) Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1]

Dissolution Protocol

The solubility of a peptide is primarily determined by its amino acid composition and overall charge. This compound has an estimated net charge of -2 at neutral pH due to the presence of glutamic acid and aspartic acid residues, classifying it as an acidic peptide.

3.1. Materials

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • 0.1 M Ammonium Bicarbonate (NH4HCO3), pH 7.4-7.8

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2. Experimental Workflow for Dissolution

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage cluster_hydrophobic For Hydrophobic Peptides Start Start Equilibrate Equilibrate vial to room temperature Start->Equilibrate Add_Solvent Add initial solvent (e.g., Water or NH4HCO3) Equilibrate->Add_Solvent Vortex Vortex gently Add_Solvent->Vortex Sonicate Sonicate briefly (if necessary) Vortex->Sonicate Check_Solubility Check for complete dissolution Sonicate->Check_Solubility Aliquot Aliquot into single-use tubes Check_Solubility->Aliquot Dissolved Add_DMSO Add minimal DMSO and redissolve Check_Solubility->Add_DMSO Not Dissolved Store Store at -20°C or colder Aliquot->Store End End Store->End Add_DMSO->Vortex

Caption: Workflow for dissolving this compound.

3.3. Step-by-Step Procedure

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.

  • Initial Solvent Selection:

    • Primary Recommendation (Aqueous Buffer): As an acidic peptide, this compound is predicted to be soluble in a slightly basic aqueous buffer. Start by attempting to dissolve the peptide in a small amount of 0.1 M ammonium bicarbonate (pH 7.4-7.8).

    • Alternative (Water): If a basic buffer is not suitable for your downstream application, you may attempt to dissolve the peptide in sterile, nuclease-free water.[1]

    • For Hydrophobic Peptides (Secondary Option): If the peptide does not dissolve in the aqueous buffer, it may indicate hydrophobic aggregation. In this case, dissolve the peptide in a minimal amount of anhydrous DMSO and then slowly add the aqueous buffer to the desired concentration while vortexing.[2] Note: DMSO can be toxic to cells and may interfere with certain assays. Ensure the final concentration of DMSO is compatible with your experimental system.

  • Reconstitution:

    • Add the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, brief sonication in an ultrasonic water bath may aid dissolution.[2]

  • Verification: Ensure the solution is clear and free of particulates before use.

Storage Protocol

Proper storage of this compound is critical to maintain its stability and activity.

4.1. Lyophilized Powder

  • Store the lyophilized powder at -20°C or colder in a desiccated environment.

  • Under these conditions, the peptide should be stable for over a year.[1]

4.2. In Solution

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use polypropylene tubes.

  • Storage Temperature: Store the aliquots at -20°C or colder.

  • Avoid Contamination: Use sterile techniques and solutions to prevent microbial contamination.

Example Signaling Pathway Inhibition

This compound is a peptide aldehyde, a class of compounds often designed as protease inhibitors. The following diagram illustrates a generic protease inhibition pathway.

Protease_Inhibition_Pathway cluster_pathway Protease Activity cluster_inhibition Inhibition Protease Protease Cleaved_Products Cleaved Products Protease->Cleaved_Products cleaves Inhibited_Complex Inhibited Protease Complex Protease->Inhibited_Complex Substrate Substrate Substrate->Protease Downstream_Effects Cellular Effects (e.g., Apoptosis) Cleaved_Products->Downstream_Effects leads to Ac_ESMD_CHO This compound Ac_ESMD_CHO->Protease Ac_ESMD_CHO->Inhibited_Complex No_Downstream_Effects No Cellular Effects Inhibited_Complex->No_Downstream_Effects prevents

Caption: Generic protease inhibition by this compound.

Quality Control

It is recommended to periodically check the purity and concentration of the stock solution, especially for long-term studies. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro efficacy of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics. These protocols are designed to be comprehensive and accessible to researchers, scientists, and professionals involved in drug development.

Introduction

Antibody-drug conjugates (ADCs) are complex therapeutic agents that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3] The efficacy of an ADC is dependent on several factors, including its ability to bind to the target antigen on cancer cells, internalize, and release its cytotoxic payload, ultimately leading to cell death.[4][5][6] This document outlines key in vitro assays to evaluate these critical aspects of ADC functionality.

While the primary focus is on a hypothetical ADC, we will also discuss the use of tool compounds, such as Ac-ESMD-CHO, to dissect the specific mechanisms of cell death. This compound is an inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[7][8] By inhibiting the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, this compound can help researchers determine if an ADC induces cell death via this specific apoptotic pathway.[7][8]

Key In Vitro Efficacy Assays

A thorough in vitro evaluation of an ADC typically involves a panel of assays to assess its biological activity from multiple perspectives.[4][9] The core assays include:

  • Cell Viability/Cytotoxicity Assays: To determine the dose-dependent killing of target cancer cells.

  • Apoptosis Assays: To elucidate the mechanism of cell death.

  • Bystander Effect Assays: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.[5][10][11][12]

Cell Viability (Cytotoxicity) Assay

This assay is a fundamental first step to determine the potency of an ADC.[5][6] Tetrazolium-based colorimetric assays, such as the MTT or MTS assay, are widely used to measure cell viability.[5][13]

Experimental Protocol: MTS Assay

This protocol is adapted from established methods for assessing ADC cytotoxicity.[14][15]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • Test ADC and control antibody (without payload)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 1,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 16-24 hours to allow for cell attachment.[14]

    • For suspension cells, seed at a similar density and proceed immediately to treatment.[14]

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC and control antibody in complete medium. A typical concentration range would be from 0.001 nM to 100 nM.[14]

    • Remove the seeding medium from adherent cells and add 100 µL of the diluted ADC or control antibody to the respective wells. For suspension cells, add the diluted compounds directly.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[15]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[15]

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical ADC (ADC-X) against Antigen-Positive and Antigen-Negative Cell Lines

Cell LineAntigen ExpressionIC50 (nM) of ADC-XIC50 (nM) of Control Antibody
BT-474High0.5>100
SK-BR-3High1.2>100
MCF-7Low/Negative85>100
MDA-MB-468Negative>100>100

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_adc Prepare ADC Serial Dilutions add_adc Add ADC to Cells prepare_adc->add_adc incubate_72h Incubate for 72-120 hours add_adc->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read Absorbance at 490 nm incubate_1_4h->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTS-based cytotoxicity assay.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which ADCs induce cell killing.[16] Assays to detect apoptosis can provide insight into the ADC's mechanism of action.[3][9] A widely used method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[17][18]

Experimental Protocol: Annexin V/PI Staining

This protocol is based on standard procedures for apoptosis detection.[17][18]

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • Test ADC, control antibody, and a known apoptosis inducer (e.g., Staurosporine)

  • This compound (for mechanistic studies)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test ADC at its IC50 and 10x IC50 concentrations.

    • Include wells with untreated cells, control antibody-treated cells, and cells treated with an apoptosis inducer.

    • For mechanistic studies, pre-incubate a set of cells with this compound for 1-2 hours before adding the ADC.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS.[17]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Data Presentation

Table 2: Apoptosis Induction by ADC-X in BT-474 Cells

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated95.22.52.3
Control Antibody (10 nM)94.82.82.4
ADC-X (0.5 nM)45.335.119.6
ADC-X (5 nM)15.748.236.1
ADC-X (5 nM) + this compound65.415.319.3

Signaling Pathway Diagram

Apoptosis_Pathway cluster_adc ADC Action cluster_caspase Caspase Cascade ADC ADC Binding & Internalization Payload Payload Release ADC->Payload Caspase9 Caspase-9 (Initiator) Payload->Caspase9 Induces Caspase3_7 Caspase-3/7 (Executioner) Caspase9->Caspase3_7 Activates PARP PARP Cleavage Caspase3_7->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Ac_ESMD_CHO This compound Ac_ESMD_CHO->Caspase3_7 Inhibits

Caption: ADC-induced caspase-dependent apoptosis pathway.

Bystander Effect Assay

The bystander effect is the ability of an ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells.[10][11][19] This is particularly important in tumors with heterogeneous antigen expression.[10] A co-culture assay is a common method to evaluate this effect.[5][12]

Experimental Protocol: Co-culture Bystander Assay

This protocol is designed to quantify the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[5][12]

Materials:

  • Antigen-positive cell line (e.g., BT-474)

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates

  • Test ADC and control antibody

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate.

    • Vary the ratio of antigen-positive to antigen-negative cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant.[12]

  • ADC Treatment:

    • Treat the co-cultures with serial dilutions of the test ADC.

    • Choose a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.[19]

    • Include untreated and control antibody-treated wells.

    • Incubate for 96-144 hours.

  • Analysis:

    • Imaging: Use a high-content imaging system to count the number of viable GFP-positive cells in each well.

    • Flow Cytometry: Alternatively, harvest the cells and use a flow cytometer to quantify the percentage of viable GFP-positive cells.

  • Data Analysis:

    • Normalize the number of viable antigen-negative cells in the treated wells to the number in the untreated wells for each co-culture ratio.

    • A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

Data Presentation

Table 3: Bystander Killing of MDA-MB-468-GFP Cells by ADC-X in Co-culture with BT-474 Cells

Ratio of BT-474 to MDA-MB-468-GFP% Viability of MDA-MB-468-GFP Cells (Untreated)% Viability of MDA-MB-468-GFP Cells (ADC-X Treated)
0:10010098.5
25:7510075.2
50:5010052.1
75:2510028.9

Logical Relationship Diagram

Bystander_Effect cluster_target Antigen-Positive Cell cluster_bystander Antigen-Negative Cell ADC_Internalization 1. ADC Internalization Payload_Release 2. Payload Release ADC_Internalization->Payload_Release Target_Cell_Death 3. Cell Lysis Payload_Release->Target_Cell_Death Payload_Diffusion 4. Payload Diffusion Target_Cell_Death->Payload_Diffusion Payload_Uptake 5. Payload Uptake Bystander_Cell_Death 6. Cell Death Payload_Uptake->Bystander_Cell_Death Payload_Diffusion->Payload_Uptake

Caption: Mechanism of the ADC-mediated bystander effect.

References

Troubleshooting & Optimization

How to optimize Ac-ESMD-CHO inhibitor concentration for specific cell types.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-ESMD-CHO inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the use of this compound for inhibiting caspase-3 and caspase-7 in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-3 and caspase-7.[1] Its sequence, Ac-Glu-Ser-Met-Asp-CHO, corresponds to the cleavage site of the procaspase-3 precursor protein (CPP32).[1][2] By binding to the active site of these caspases, this compound prevents the proteolytic cleavage of procaspase-3, thereby blocking its activation and the subsequent downstream events of the apoptotic cascade.[2][3]

Q2: What are the primary target signaling pathways of this compound?

The primary target of this compound is the caspase-dependent apoptosis pathway. Specifically, it inhibits the effector caspases, caspase-3 and caspase-7, which are key executioners of apoptosis. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A recommended starting concentration range for this compound is 2.5-5 µM.[2][4][5] This concentration has been shown to block the formation of the active p17 subunit of caspase-3.[2][4][5] However, the optimal concentration is highly dependent on the specific cell type, cell density, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution.[3] Store the solid inhibitor and stock solutions at -20°C for long-term stability.[3][6] Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.

Q5: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible inhibitor.[2] The aldehyde functional group interacts with the active site cysteine of the caspase, but this interaction is not permanent. This is a key consideration for experimental design, as washing the cells may remove the inhibitory effect.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of apoptosis Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with the recommended range of 2.5-5 µM and test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).
Poor cell permeability. Peptide aldehyde inhibitors can have limited cell permeability.[7] Consider increasing the incubation time or using a cell permeabilization agent (use with caution as it may affect cell health).
Inhibitor instability. Peptide aldehydes can be unstable in aqueous solutions over time. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect timing of inhibitor addition. Add the inhibitor prior to or concurrently with the apoptotic stimulus to ensure it is present to block caspase activation.
Cell death is caspase-independent. Verify that the apoptotic pathway in your model is dependent on caspase-3/7. Use a positive control for caspase-dependent apoptosis.
High cell toxicity or off-target effects Inhibitor concentration is too high. Perform a dose-response curve to identify the lowest effective concentration that inhibits apoptosis without causing significant toxicity.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Off-target effects of the inhibitor. While this compound is designed to be specific for caspase-3/7, off-target effects are possible at high concentrations. Use the lowest effective concentration and consider using a negative control peptide with a scrambled sequence.
Inconsistent results between experiments Variability in cell density. Ensure consistent cell seeding density across all experiments, as this can affect the required inhibitor concentration.
Variability in inhibitor preparation. Prepare fresh dilutions from a single, well-characterized stock solution for each set of experiments.
Cell line instability. If using a continuous cell line, ensure it is at a consistent and low passage number, as prolonged culture can alter cellular responses.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting apoptosis in a specific cell line.

Materials:

  • This compound inhibitor

  • Your cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay)

  • 96-well cell culture plates

  • Sterile DMSO or water for inhibitor dilution

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0, 1, 2.5, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO or water as the highest inhibitor concentration).

  • Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent at a predetermined optimal concentration to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell line and the inducing agent, e.g., 4-24 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of apoptosis is inhibited).

Quantitative Data Summary

InhibitorTarget(s)Effective Concentration RangeCell Type(s)Reference(s)
This compoundCaspase-3, Caspase-72.5 - 5 µMGeneral (blocks p17 subunit formation)[2][4][5]

Signaling Pathways and Experimental Workflows

Caspase-3/7 Activation Pathway and Inhibition by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase_8 Active Caspase-8 DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Procaspase_3_7 Procaspase-3/7 Caspase_8->Procaspase_3_7 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3_7 Caspase_3_7 Active Caspase-3/7 Procaspase_3_7->Caspase_3_7 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Ac_ESMD_CHO This compound Ac_ESMD_CHO->Procaspase_3_7 Inhibits Cleavage

Caption: Caspase-3/7 signaling pathway and point of inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare this compound Serial Dilutions Seed_Cells->Prepare_Dilutions Add_Inhibitor Add Inhibitor to Cells (Incubate 1-2h) Prepare_Dilutions->Add_Inhibitor Induce_Apoptosis Induce Apoptosis Add_Inhibitor->Induce_Apoptosis Incubate Incubate for Apoptosis Induction Induce_Apoptosis->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Determine IC50 Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the optimal this compound concentration.

References

Addressing stability and solubility problems with Ac-ESMD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-ESMD-CHO. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this caspase-3 and caspase-7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1] It functions by targeting the active site of these caspases, which play a crucial role in the execution phase of apoptosis, or programmed cell death. The "CHO" designation refers to the aldehyde functional group, which is key to its inhibitory activity.

Q2: What are the primary stability concerns when working with this compound?

The main stability issues with this compound are oxidation of the methionine residue and the inherent reactivity of the C-terminal aldehyde group. Peptides containing methionine are susceptible to oxidation, which can convert methionine to methionine sulfoxide, potentially altering the peptide's biological activity.[2][3][4] The aldehyde group can also be reactive and may participate in unwanted side reactions if not handled properly.

Q3: How should lyophilized this compound be stored for maximum stability?

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment.[5][6] Under these conditions, the peptide can be stable for several years. It is crucial to prevent moisture exposure, as this can accelerate degradation.[6]

Q4: I am observing lower than expected inhibitory activity in my caspase assay. What could be the cause?

Several factors could contribute to reduced activity. One common reason is the degradation of the inhibitor due to improper storage or handling, such as multiple freeze-thaw cycles of stock solutions.[7] Oxidation of the methionine residue is another possibility.[2][3][4] Additionally, ensure that the final concentration of the inhibitor in your assay is appropriate for the amount of active caspase present. It is also important to verify the activity of the caspase enzyme itself.

Q5: My this compound solution appears to have precipitated. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic peptides.[8] To address this, you can try to dissolve the peptide in a small amount of 100% DMSO first and then slowly add the aqueous buffer while vortexing. If precipitation persists, consider using a different co-solvent or adjusting the pH of your buffer, though the latter may impact peptide stability.

Troubleshooting Guides

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible particulate matter after attempting to dissolve the peptide in buffer.

  • Cloudy or hazy appearance of the solution.

  • Inconsistent results in biological assays.

Possible Causes:

  • The peptide has low intrinsic solubility in aqueous solutions.

  • The peptide is aggregating.

  • The pH of the buffer is close to the isoelectric point of the peptide.

Solutions:

SolutionDetailed Protocol
Use of a Co-solvent 1. Reconstitute the lyophilized this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mM).[9] 2. To prepare your working solution, slowly add the DMSO stock to your aqueous buffer of choice (e.g., PBS) with gentle vortexing.[8] 3. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts.
pH Adjustment 1. Determine the isoelectric point (pI) of this compound. 2. Prepare buffers with pH values at least one unit above or below the pI. 3. Test the solubility of the peptide in small aliquots of these buffers.
Sonication 1. After adding the solvent to the peptide, place the vial in a sonicator bath for short intervals. 2. Monitor the solution for clarity. Be cautious not to overheat the sample, as this can cause degradation.
Problem 2: Peptide Instability and Degradation

Symptoms:

  • Loss of inhibitory activity over time in stored solutions.

  • Appearance of unexpected peaks in HPLC analysis.

  • Inconsistent experimental results between batches or over time.

Possible Causes:

  • Oxidation of the methionine residue.[2][3][4]

  • Multiple freeze-thaw cycles of the stock solution.[7]

  • Hydrolysis of the peptide backbone at extreme pH.

  • Bacterial contamination.

Solutions:

SolutionDetailed Protocol
Preventing Methionine Oxidation 1. When preparing solutions, use degassed, oxygen-free buffers. 2. Consider adding antioxidants like methionine or sodium thiosulfate to your buffer, although their compatibility with your specific assay should be verified.[4] 3. Store stock solutions under an inert gas like argon or nitrogen.
Proper Aliquoting and Storage 1. Upon reconstitution, immediately aliquot the stock solution into single-use volumes.[10] 2. Store the aliquots at -20°C or -80°C.[6] 3. For each experiment, thaw a fresh aliquot and discard any unused portion. Avoid repeated freeze-thaw cycles.[7]
Maintaining Optimal pH 1. Store reconstituted this compound in a buffer with a slightly acidic to neutral pH (pH 5-7), as extreme pH values can promote hydrolysis.[11]
Ensuring Sterility 1. Reconstitute the peptide in a sterile buffer.[5] 2. If necessary, filter the solution through a 0.22 µm filter to remove any potential microbial contamination.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound vial

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.[10]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 1 mg peptide with a molecular weight of approximately 506.5 g/mol , add ~197 µL of DMSO).

  • Gently vortex or swirl the vial to ensure the peptide is completely dissolved.[5][12]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol is adapted for the use of this compound as an inhibitor in a typical caspase-3 activity assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Active caspase-3 enzyme or cell lysate containing active caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[7]

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate. For each reaction, you will need a control (no inhibitor) and a test sample (with inhibitor).

  • For the inhibitor wells: Add the desired final concentration of this compound to the assay buffer. A typical starting concentration for a potent inhibitor is in the nanomolar range.

  • For all wells: Add the active caspase-3 enzyme or cell lysate to the assay buffer (with or without inhibitor).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC) to all wells. The final substrate concentration should be at or below the Km for the enzyme.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorometric plate reader.

  • The rate of increase in fluorescence is proportional to the caspase-3 activity. Compare the rates between the control and inhibitor-treated wells to determine the percent inhibition.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3/7 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3/7 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage Ac_ESMD_CHO This compound Ac_ESMD_CHO->Caspase3 Inhibition

Figure 1. Simplified signaling pathway of caspase-3 activation and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Caspase Activity Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized This compound Stock_Solution Prepare Stock Solution in DMSO Reconstitute->Stock_Solution Aliquoting Aliquot for Single Use Stock_Solution->Aliquoting Storage Store at -20°C or -80°C Aliquoting->Storage Prepare_Reaction Prepare Reaction (Buffer, Enzyme, Inhibitor) Storage->Prepare_Reaction Pre_Incubate Pre-incubate Inhibitor with Enzyme Prepare_Reaction->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition

Figure 2. General experimental workflow for using this compound in a caspase activity assay.

References

Technical Support Center: Investigating Potential Off-Target Effects of Ac-ESMD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Ac-ESMD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of specific proteases. Its sequence, Acetyl-Glutamyl-Seryl-Methionyl-Aspartal, mimics the cleavage site of procaspase-3. Its primary targets are:

  • Caspase-3: It inhibits the proteolytic cleavage of the procaspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, preventing its activation.[1]

  • Caspase-7: It is also a known inhibitor of caspase-7, an executioner caspase with roles in apoptosis.[1][2]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed for specificity towards caspase-3 and -7, its peptide aldehyde nature raises the possibility of interactions with other proteases, particularly other cysteine proteases with similar active site geometries. Understanding these off-target effects is crucial for:

  • Predicting potential side effects in therapeutic applications: If developed as a drug, off-target interactions could lead to unforeseen toxicity or adverse effects.

  • Ensuring the specificity of the tool compound: Characterizing the selectivity profile is essential for validating this compound as a specific probe for its intended targets.

Q3: What are the potential off-target enzyme families for this compound?

Based on its structure as a peptide aldehyde, the most likely off-target enzymes include other cysteine proteases , such as:

  • Other Caspases: While targeting executioner caspases-3 and -7, there could be cross-reactivity with initiator caspases (e.g., caspase-8, -9) or inflammatory caspases (e.g., caspase-1).

  • Calpains: A family of calcium-dependent cysteine proteases involved in various cellular processes.

  • Cathepsins: A group of proteases, many of which are cysteine proteases, primarily found in lysosomes.

Troubleshooting Guides

Issue 1: No or reduced inhibition of caspase-3/7 activity observed.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the final concentration of this compound in your assay. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Inhibitor degradation This compound is a peptide aldehyde and may be susceptible to degradation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or lower. Avoid repeated freeze-thaw cycles.
Cell permeability issues If working with whole cells, ensure that this compound can efficiently cross the cell membrane. You may need to optimize incubation time or use a higher concentration. Consider using a cell-free system (e.g., cell lysate) to confirm direct inhibition of the enzyme.
High target enzyme expression Overexpression of caspase-3 or -7 may require a higher concentration of the inhibitor to achieve significant inhibition.
Assay sensitivity Ensure your caspase activity assay is sensitive enough to detect changes in enzyme activity. Use a positive control (e.g., a known apoptosis inducer) and a negative control to validate your assay setup.

Issue 2: Unexpected or widespread cell death observed after treatment with this compound.

Possible Cause Troubleshooting Step
Off-target toxicity The observed cell death may be due to the inhibition of other essential proteases. This highlights the importance of investigating off-target effects. Proceed with off-target profiling experiments as detailed in the protocols below.
Solvent toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments.
Compound impurity Ensure the purity of your this compound. Impurities could contribute to unexpected cellular responses.
Activation of alternative cell death pathways Inhibition of apoptosis through caspases-3 and -7 might trigger other cell death pathways, such as necroptosis. Investigate markers for other forms of cell death.

Issue 3: Difficulty in interpreting off-target screening results.

Possible Cause Troubleshooting Step
Complex data from profiling assays Activity-based protein profiling (ABPP) can identify numerous potential off-targets. Prioritize validation of hits based on their biological relevance to your experimental system and the degree of inhibition observed.
Distinguishing direct vs. indirect effects An observed change in a protein's activity may not be due to direct inhibition by this compound but rather an indirect consequence of inhibiting an upstream regulator. Validate direct interactions using purified enzymes where possible.
Lack of specific probes for all potential off-targets While broad-spectrum probes are used in ABPP, they may not label all potential off-target proteases. Consider using a panel of different probes or complementary techniques for a more comprehensive analysis.

Data Presentation

The following tables summarize the known on-target and potential off-target interactions of this compound. Note that specific quantitative data for this compound against a broad panel of proteases is limited in publicly available literature. The data for the structurally similar caspase inhibitor, Ac-DEVD-CHO, is provided for reference, but direct empirical determination for this compound is recommended.

Table 1: On-Target Inhibitory Activity of this compound

TargetDescriptionReported Activity
Caspase-3 Executioner caspase in apoptosis.Known inhibitor; prevents cleavage of procaspase-3.[1]
Caspase-7 Executioner caspase in apoptosis.Known inhibitor.[1][2]

Table 2: Comparative Inhibitory Profile of Ac-DEVD-CHO (for reference)

Disclaimer: This data is for the related compound Ac-DEVD-CHO and should be used as a general guide. The selectivity profile of this compound may differ.

TargetKi (nM)IC50 (nM)
Caspase-3 0.23[3]4.19[4]
Caspase-7 -19.7[4]
Caspase-2 1700[5]-
Caspase-8 0.597[4]-
Caspase-9 1.35[4]-

Table 3: Potential Off-Target Protease Families for this compound

Protease FamilyRationale for Potential InteractionRecommended Action
Caspases High sequence and structural similarity within the family.Profile against a panel of caspases (e.g., 1, 2, 4, 5, 6, 8, 9, 10).
Calpains Cysteine proteases with roles in various cellular processes.Assess inhibition of calpain-1 and calpain-2 activity.
Cathepsins Lysosomal cysteine proteases (e.g., B, L, S) with diverse functions.Screen against a panel of recombinant cathepsins.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify Off-Targets

This protocol describes a method to identify potential off-targets of this compound in a complex proteome (e.g., cell lysate or intact cells) by competing for binding with a broad-spectrum, irreversible cysteine protease probe.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors (cocktail without cysteine protease inhibitors)

  • This compound

  • Broad-spectrum cysteine protease activity-based probe with a reporter tag (e.g., a biotinylated or fluorescently tagged probe)

  • DMSO (for dissolving inhibitor and probe)

  • SDS-PAGE reagents

  • Streptavidin beads (for biotinylated probes)

  • Mass spectrometer or fluorescence gel scanner

Methodology:

  • Proteome Preparation:

    • Culture and treat cells as required for your experiment.

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer on ice.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Competitive Inhibition:

    • Aliquot the cell lysate into multiple tubes.

    • To the experimental tubes, add varying concentrations of this compound (e.g., 10x, 1x, and 0.1x the expected IC50 for caspase-3).

    • To the control tube, add the same volume of vehicle (DMSO).

    • Incubate for 30 minutes at room temperature to allow this compound to bind to its targets.

  • Probe Labeling:

    • Add the activity-based probe to all tubes at a final concentration recommended by the manufacturer.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow the probe to label active cysteine proteases that are not blocked by this compound.

  • Analysis:

    • For fluorescent probes:

      • Quench the labeling reaction by adding SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled proteins using a fluorescence gel scanner.

      • Proteins that are targets of this compound will show a decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control lane.

    • For biotinylated probes:

      • Enrich the probe-labeled proteins using streptavidin beads.

      • Elute the bound proteins.

      • Identify the proteins by mass spectrometry.

      • Quantify the relative abundance of each identified protein in the inhibitor-treated versus control samples. Proteins with reduced abundance in the treated samples are potential off-targets.

Visualizations

Caspase_3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Activation Cellular Substrates Cellular Substrates Caspase-3 (Active)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Caspase-3 activation pathways.

Experimental_Workflow_Off_Target_Screening cluster_prep Sample Preparation cluster_treatment Treatment cluster_labeling Probe Labeling cluster_analysis Analysis Cell Lysate Cell Lysate Control (Vehicle) Control (Vehicle) Cell Lysate->Control (Vehicle) This compound This compound Cell Lysate->this compound Add Cysteine\nProtease Probe Add Cysteine Protease Probe Control (Vehicle)->Add Cysteine\nProtease Probe This compound->Add Cysteine\nProtease Probe SDS-PAGE SDS-PAGE Add Cysteine\nProtease Probe->SDS-PAGE Fluorescence Scan\nor Streptavidin Pulldown Fluorescence Scan or Streptavidin Pulldown SDS-PAGE->Fluorescence Scan\nor Streptavidin Pulldown Mass Spectrometry Mass Spectrometry Fluorescence Scan\nor Streptavidin Pulldown->Mass Spectrometry Identify & Quantify\nPotential Off-Targets Identify & Quantify Potential Off-Targets Fluorescence Scan\nor Streptavidin Pulldown->Identify & Quantify\nPotential Off-Targets Mass Spectrometry->Identify & Quantify\nPotential Off-Targets

Caption: Workflow for off-target screening.

References

Refining Ac-ESMD-CHO treatment duration for optimal results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-ESMD-CHO, a potent inhibitor of caspase-3 and caspase-7. The primary focus is on refining treatment duration to achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic tetrapeptide that acts as a competitive inhibitor of caspase-3 and caspase-7. It specifically targets the proteolytic cleavage site (Glu-Ser-Met-Asp or ESMD) on the pro-caspase-3 precursor peptide (CPP32), preventing its activation.[1][2] By blocking the formation of the active p17 and p12 subunits, it effectively inhibits the downstream events of the apoptotic cascade.

Q2: What is a recommended starting concentration and treatment duration for this compound?

A2: The optimal concentration and duration are highly dependent on the cell type, the apoptosis-inducing stimulus, and the experimental endpoint. A common starting point is a concentration range of 20-100 µM. For treatment duration, a pre-incubation of 1-2 hours before inducing apoptosis is often effective. However, for longer-term experiments, the stability of the inhibitor in culture media should be considered, and the treatment duration may need to be extended. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific model system.

Q3: How can I determine the optimal pre-incubation time for this compound?

A3: To determine the optimal pre-incubation time, you can perform a time-course experiment. This involves treating your cells with this compound for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) before introducing the apoptotic stimulus. The level of apoptosis can then be measured at a fixed time point after stimulation. The shortest pre-incubation time that gives the maximal inhibitory effect is considered optimal.

Q4: Is this compound toxic to cells?

A4: While this compound is designed to be specific for caspases, high concentrations or prolonged exposure can potentially have off-target effects or induce cytotoxicity. It is essential to include a control group treated with this compound alone (without an apoptotic stimulus) to assess its baseline effect on cell viability. A standard cell viability assay, such as MTT or Trypan Blue exclusion, should be performed in parallel with your apoptosis assays.

Q5: How stable is this compound in cell culture medium?

A5: Peptide-based inhibitors like this compound can have limited stability in cell culture medium, especially over extended periods, due to degradation by proteases.[3] For experiments lasting longer than 24 hours, it may be necessary to replenish the inhibitor by performing a partial media change containing fresh this compound. The stability will also depend on the specific components of your culture medium and the cell type being used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition of apoptosis 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit caspase-3/7 activity in your specific cell type or under the chosen apoptotic stimulus.Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal inhibitory concentration.
2. Insufficient Pre-incubation Time: The inhibitor may not have had enough time to permeate the cells and reach its target before the apoptotic cascade was initiated.Increase the pre-incubation time with this compound before adding the apoptotic stimulus. Test several time points, such as 1, 2, and 4 hours.
3. Inhibitor Degradation: For longer experiments, the inhibitor may have degraded in the culture medium.For experiments exceeding 24 hours, consider replenishing the medium with fresh this compound every 24 hours.
4. Ineffective Apoptosis Induction: The stimulus used may not be effectively inducing caspase-3/7-dependent apoptosis.Confirm that your apoptotic stimulus is working as expected by including a positive control (stimulated cells without inhibitor) and measuring caspase-3/7 activation (e.g., by Western blot for cleaved caspase-3 or a caspase activity assay).
5. Cell Type Resistance: Some cell lines may be less permeable to the inhibitor or have alternative cell death pathways that are not dependent on caspase-3/7.Try a different caspase inhibitor with broader specificity or investigate alternative cell death pathways (e.g., necroptosis, autophagy).
Inconsistent results between experiments 1. Variability in Incubation Times: Minor variations in the timing of inhibitor addition, stimulus addition, or sample collection can lead to significant differences in results.Use a precise timer for all incubation steps and ensure consistency in your experimental workflow. Prepare a master mix of reagents where possible to minimize pipetting variations.
2. Inhibitor Stock Solution Issues: The inhibitor may have undergone multiple freeze-thaw cycles or been stored improperly, leading to reduced activity.Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C or as recommended by the manufacturer.
3. Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect the response to both the inhibitor and the apoptotic stimulus.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.
Toxicity observed in control cells (treated with inhibitor only) 1. High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target cytotoxic effects.Perform a dose-response experiment to find the highest non-toxic concentration of the inhibitor. Assess cell viability using an MTT or similar assay.
2. Solvent Toxicity: If using a solvent like DMSO to dissolve the inhibitor, the final concentration of the solvent in the culture medium may be toxic.Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control (cells treated with the solvent alone) in your experiments.

Quantitative Data on Caspase-3 Inhibitor Treatment Duration

The following table summarizes data from a study on the effects of a similar caspase-3 inhibitor, Ac-DEVD-CHO, on apoptosis in vascular smooth muscle cells (VSMCs). This data can serve as a reference for designing experiments with this compound.

Cell Type Apoptotic Stimulus Inhibitor & Concentration Treatment Duration Assay Observed Effect Reference
VSMCsArtesunate (40 µg/mL)Ac-DEVD-CHO (100 µmol/L)Pre-treatment for 48 hoursFlow Cytometry (Apoptosis Rate)Significant decrease in the apoptosis rate compared to the artesunate-only group.[4]
VSMCsArtesunate (40 µg/mL)Ac-DEVD-CHO (100 µmol/L)Pre-treatment for 48 hoursWestern Blot (Caspase-3 Activity)Markedly inhibited the artesunate-induced increase in caspase-3 activity.[4]

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration

This protocol outlines a method to determine the most effective pre-incubation time for this compound to inhibit apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Apoptosis-inducing agent

  • 96-well plates

  • Caspase-3/7 activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.

  • Inhibitor Addition (Time-Course):

    • Prepare dilutions of this compound in complete medium to the desired final concentration (e.g., 50 µM).

    • At staggered time points (e.g., 4 hours, 2 hours, 1 hour, and 30 minutes before apoptosis induction), remove the old medium from the respective wells and add the medium containing this compound.

    • Include "no inhibitor" and "vehicle control" wells.

  • Apoptosis Induction:

    • At time = 0, add the apoptosis-inducing agent to all wells except the "no treatment" and "inhibitor only" controls.

  • Incubation: Incubate the plate for a predetermined time sufficient to induce a measurable apoptotic response (e.g., 4-24 hours, dependent on the stimulus).

  • Caspase-3/7 Activity Assay:

    • Following the incubation period, perform a caspase-3/7 activity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the data to the "no inhibitor" control.

    • Plot the caspase-3/7 activity against the pre-incubation time to determine the duration that provides maximal inhibition.

Protocol: Western Blot for Cleaved Caspase-3

This protocol is for confirming the inhibition of caspase-3 activation by this compound at the protein level.

Materials:

  • Cell lysates from the experiment

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. A decrease in the cleaved caspase-3 band in the this compound treated samples indicates successful inhibition.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors pro_caspase8 Pro-caspase-8 death_receptors->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage, Stress mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->pro_caspase3

Caption: Apoptosis signaling pathways showing the point of inhibition by this compound.

G start Start seed_cells Seed cells in a 96-well plate and incubate overnight start->seed_cells prepare_inhibitor Prepare dilutions of this compound seed_cells->prepare_inhibitor add_inhibitor Add inhibitor at staggered time points (e.g., T-4h, T-2h, T-1h) prepare_inhibitor->add_inhibitor add_stimulus Add apoptotic stimulus at T=0 add_inhibitor->add_stimulus incubate Incubate for a defined period (e.g., 4-24 hours) add_stimulus->incubate caspase_assay Perform Caspase-3/7 Activity Assay incubate->caspase_assay read_plate Measure absorbance/fluorescence with a plate reader caspase_assay->read_plate analyze Analyze data and plot results read_plate->analyze end End: Optimal pre-incubation time determined analyze->end

Caption: Experimental workflow for optimizing this compound treatment duration.

G start Problem: No/Weak Inhibition of Apoptosis check_conc Is the inhibitor concentration optimal? start->check_conc check_time Is the pre-incubation time sufficient? check_conc->check_time No solution_conc Solution: Perform dose-response experiment. check_conc->solution_conc Yes check_stimulus Is apoptosis being effectively induced? check_time->check_stimulus No solution_time Solution: Increase pre-incubation time. check_time->solution_time Yes check_stability Is the experiment duration >24 hours? check_stimulus->check_stability No solution_stimulus Solution: Verify stimulus with positive controls. check_stimulus->solution_stimulus Yes solution_stability Solution: Replenish inhibitor in the medium. check_stability->solution_stability Yes end Further investigation needed (e.g., cell resistance) check_stability->end No

Caption: Troubleshooting logic for weak or no inhibition of apoptosis.

References

Overcoming challenges in delivering Ac-ESMD-CHO to cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-ESMD-CHO. This guide provides troubleshooting advice and answers to frequently asked questions regarding the intracellular delivery of this caspase-3/7 inhibitor. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic tetrapeptide aldehyde that acts as an inhibitor of caspase-3 and caspase-7.[1] Its mechanism of action involves blocking the proteolytic cleavage of the pro-caspase-3 precursor peptide (CPP32) at the specific Glu-Ser-Met-Asp (ESMD) site, thereby preventing the formation of the active p17 subunit of caspase-3.[1] This makes it a valuable tool for studying the roles of these caspases in apoptosis.

Q2: What are the main challenges in delivering this compound to cells?

Like many peptide-based inhibitors, the primary challenges in delivering this compound to the cytoplasm of cells include:

  • Low Cell Membrane Permeability: The size and charge of the peptide can hinder its ability to passively diffuse across the cell membrane.

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular environment and within the cell.

  • Endosomal Entrapment: When taken up by endocytosis, the peptide can become trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching its cytosolic targets.[2][][4]

Q3: Is direct addition of this compound to the cell culture medium effective?

While some studies with specific cell types, such as plant pollen tubes, have shown effects from the direct application of similar peptide inhibitors, this is generally not an effective method for mammalian cells due to the low permeability of the cell membrane.[5] For most in vitro cell culture experiments, an active delivery strategy is required.

Q4: What are the recommended storage conditions for this compound?

This compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[6] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted peptide in solution will depend on the solvent and storage conditions. It is advisable to prepare fresh working solutions for each experiment.

Q5: Are there potential off-target effects of this compound?

While this compound is designed to be a specific inhibitor of caspase-3 and -7, the possibility of off-target effects should always be considered. These could arise from the aldehyde group, which can be reactive, or from interactions with other cellular components. It is crucial to include appropriate controls in your experiments, such as a scrambled peptide control, to validate that the observed effects are due to the specific inhibition of the target caspases.

Troubleshooting Guides

Low Inhibition of Caspase-3/7 Activity
Potential Cause Recommended Solution
Inefficient Delivery Optimize the delivery method. See the "Comparison of Delivery Methods" table and the detailed protocols below. Consider trying a different delivery strategy if one is not yielding results.
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Minimize the time the peptide is in serum-containing medium before and during delivery. Consider using protease inhibitor cocktails if degradation is suspected.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Concentrations may need to be optimized for each delivery method.
Endosomal Entrapment If using a delivery method prone to endocytosis (e.g., some CPPs or lipid-based reagents), consider co-delivery with an endosomal escape agent.
Timing of Inhibition Ensure that this compound is delivered to the cells prior to the induction of apoptosis to allow sufficient time for it to reach its intracellular target.
High Cell Toxicity or Death
Potential Cause Recommended Solution
Cytotoxicity of the Delivery Reagent Reduce the concentration of the delivery reagent (e.g., CPP, lipid, or electroporation voltage/duration). Perform a toxicity assay with the delivery reagent alone to determine its cytotoxic profile for your cell line.
High Concentration of this compound Lower the concentration of this compound used. Even if the peptide itself is not highly toxic, high intracellular concentrations can lead to off-target effects and cellular stress.
Contamination Ensure that all reagents and solutions are sterile to prevent cell death due to bacterial or fungal contamination.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%).

Comparison of Delivery Methods

Delivery Method Principle Advantages Disadvantages Typical Starting Concentration of this compound
Cell-Penetrating Peptides (CPPs) Covalent or non-covalent linkage to a short, membrane-permeable peptide.Simple to use; can deliver a variety of cargo.Can have low efficiency, endosomal entrapment, and cytotoxicity.[][4]1-20 µM
Lipid-Based Transfection Encapsulation in or complexation with cationic lipids to facilitate fusion with the cell membrane.Commercially available reagents; can be highly efficient for some cell types.Can be cytotoxic; efficiency is cell-type dependent.1-10 µM
Electroporation Application of an electrical field to transiently permeabilize the cell membrane.High efficiency for a wide range of cell types, including difficult-to-transfect cells.[7][8]Can cause significant cell death; requires specialized equipment.10-100 µM in electroporation buffer

Experimental Protocols

Note: The following protocols are general starting points and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Delivery using Cell-Penetrating Peptides (CPPs)

This protocol describes the use of a commercially available CPP, such as a polyarginine peptide (e.g., R9), for the delivery of this compound.

Materials:

  • This compound

  • CPP (e.g., R9 peptide)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Cells plated in a suitable format (e.g., 96-well plate)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in sterile, nuclease-free water or DMSO).

  • Prepare a stock solution of the CPP (e.g., 1 mM in sterile, nuclease-free water).

  • Complex Formation:

    • In a sterile microfuge tube, dilute the this compound and the CPP in serum-free medium to the desired final concentrations. A common starting point is a 1:5 to 1:20 molar ratio of this compound to CPP.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add the this compound/CPP complex solution to the cells.

    • Incubate for 1-4 hours at 37°C.

  • Post-incubation:

    • Remove the complex-containing medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for the desired period before proceeding with your downstream assay (e.g., induction of apoptosis followed by a caspase activity assay).

Protocol 2: Delivery using Lipid-Based Transfection Reagents

This protocol is a general guideline for using a commercially available peptide transfection reagent. Always refer to the manufacturer's specific instructions.

Materials:

  • This compound

  • Lipid-based peptide delivery reagent

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells plated in a suitable format

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in sterile, nuclease-free water or DMSO).

  • Dilution of Reagents:

    • In one tube, dilute the this compound in serum-free medium.

    • In a separate tube, dilute the lipid-based reagent in serum-free medium according to the manufacturer's recommendations.

  • Complex Formation:

    • Combine the diluted this compound and the diluted lipid reagent.

    • Mix gently and incubate at room temperature for 15-30 minutes.

  • Cell Treatment:

    • Add the peptide-lipid complexes to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-incubation:

    • Replace the medium with fresh, complete cell culture medium.

    • Continue with your experimental timeline.

Protocol 3: Delivery using Electroporation

This protocol provides a general workflow for electroporation. The specific parameters (voltage, pulse duration, number of pulses) must be optimized for your cell type and electroporation system.

Materials:

  • This compound

  • Electroporation buffer (specific to your system)

  • Suspension cells or trypsinized adherent cells

  • Electroporation cuvettes

  • Electroporator

Procedure:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in a suitable buffer).

  • Cell Preparation:

    • Harvest and wash the cells.

    • Resuspend the cells in cold electroporation buffer at the desired density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • Electroporation:

    • Add this compound to the cell suspension to the desired final concentration.

    • Transfer the cell/peptide mixture to a pre-chilled electroporation cuvette.

    • Apply the electrical pulse using the optimized settings for your electroporator.

  • Post-electroporation:

    • Immediately transfer the cells to a culture dish containing pre-warmed complete medium.

    • Incubate at 37°C and allow the cells to recover before proceeding with the experiment.

Visualizations

Signaling Pathway: Caspase-3 Activation and Inhibition

Caspase_Activation_Inhibition Apoptotic_Stimulus Apoptotic Stimulus Procaspase_8 Procaspase-8 Apoptotic_Stimulus->Procaspase_8 activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 cleavage Procaspase_3 Procaspase-3 (CPP32) Caspase_8->Procaspase_3 cleaves at ESMD site Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 activation Apoptosis Apoptosis Caspase_3->Apoptosis executes Ac_ESMD_CHO This compound Ac_ESMD_CHO->Procaspase_3 inhibits cleavage

Caption: Inhibition of Caspase-3 activation by this compound.

Experimental Workflow: Intracellular Delivery and Activity Assay

Experimental_Workflow start Start: Plate Cells delivery Deliver this compound (CPP, Lipid, or Electroporation) start->delivery incubation Incubate for Recovery and Peptide Uptake delivery->incubation apoptosis_induction Induce Apoptosis incubation->apoptosis_induction cell_lysis Lyse Cells apoptosis_induction->cell_lysis activity_assay Perform Caspase-3/7 Activity Assay cell_lysis->activity_assay data_analysis Analyze Data and Compare to Controls activity_assay->data_analysis end End data_analysis->end

Caption: General workflow for testing this compound efficacy.

Logical Relationship: Troubleshooting Delivery Issues

Troubleshooting_Logic Problem Problem: Low Inhibition or High Toxicity Low_Inhibition Low Inhibition Problem->Low_Inhibition High_Toxicity High Toxicity Problem->High_Toxicity Check_Delivery Optimize Delivery Method & Parameters Low_Inhibition->Check_Delivery Check_Concentration Optimize this compound Concentration Low_Inhibition->Check_Concentration Check_Peptide_Stability Verify Peptide Integrity Low_Inhibition->Check_Peptide_Stability High_Toxicity->Check_Concentration Check_Reagent_Toxicity Assess Delivery Reagent Toxicity High_Toxicity->Check_Reagent_Toxicity Solution Successful Experiment Check_Delivery->Solution Check_Concentration->Solution Check_Reagent_Toxicity->Solution Check_Peptide_Stability->Solution

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Best Practices for Control Experiments with Ac-ESMD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-ESMD-CHO in control experiments with Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide that acts as an inhibitor of caspase-3 and caspase-7.[1] It functions by specifically targeting and inhibiting the proteolytic cleavage of the pro-caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site.[1] This inhibition prevents the maturation and activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Q2: What are the appropriate positive and negative controls for an apoptosis experiment in CHO cells using this compound?

A2:

  • Positive Control (Apoptosis Induction): Staurosporine is a commonly used and effective agent for inducing apoptosis in CHO cells.[2] Treatment with staurosporine will activate the caspase cascade, leading to a measurable increase in caspase-3/7 activity.

  • Negative Control (Vehicle Control): A vehicle control is essential to ensure that the solvent used to dissolve this compound and the positive control does not independently affect caspase activity or cell viability. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental wells.

  • Inhibitor Control (this compound): This is your experimental condition to test the efficacy of the inhibitor.

Q3: At what concentration should I use this compound?

A3: A concentration range of 2.5-5 µM of this compound has been shown to be effective in blocking the formation of the active p17 subunit of caspase-3. The optimal concentration may vary depending on the specific CHO cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: What is the expected output of a successful control experiment?

A4: In a successful experiment, you should observe a significant increase in caspase-3/7 activity in the positive control group (e.g., staurosporine-treated cells) compared to the negative control (vehicle-treated cells). In the presence of an effective concentration of this compound, the caspase-3/7 activity in the inhibitor-treated group (staurosporine + this compound) should be significantly reduced compared to the positive control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Caspase Activity in Negative Control Cell health issues (e.g., overgrown, nutrient-depleted), contamination, or solvent toxicity.Ensure cells are healthy and in the logarithmic growth phase. Test for mycoplasma contamination. Perform a solvent toxicity test to determine the maximum non-toxic concentration of your vehicle (e.g., DMSO).
Low or No Caspase Activity in Positive Control Ineffective apoptosis inducer concentration or incubation time. Insensitive detection reagent.Optimize the concentration and incubation time of your positive control (e.g., staurosporine). Ensure your caspase detection reagent is fresh and prepared according to the manufacturer's instructions.
No Inhibition by this compound Incorrect inhibitor concentration. Degraded inhibitor. Incorrect timing of inhibitor addition.Perform a dose-response curve to find the optimal inhibitor concentration. Store this compound as recommended by the manufacturer. Add the inhibitor prior to or concurrently with the apoptosis inducer.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors. Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Experimental Protocols

Key Experiment: Caspase-3/7 Activity Assay Using a Luminescent Substrate (Caspase-Glo® 3/7 Assay)

This protocol describes the use of this compound as a control inhibitor in a caspase-3/7 activity assay in CHO cells, with staurosporine as a positive control for apoptosis induction.

Materials:

  • CHO cells

  • Cell culture medium

  • This compound

  • Staurosporine

  • DMSO (vehicle)

  • Caspase-Glo® 3/7 Assay Reagent

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest CHO cells in the logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in the appropriate cell culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a white-walled 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare the following treatment solutions:

      • Negative Control: Vehicle (DMSO) in cell culture medium.

      • Positive Control: Staurosporine (e.g., 1 µM final concentration) in cell culture medium.

      • Inhibitor Control: this compound (e.g., 5 µM final concentration) + Staurosporine (e.g., 1 µM final concentration) in cell culture medium.

      • Inhibitor Only Control: this compound (e.g., 5 µM final concentration) in cell culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the respective treatment solutions to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Assay Reagent and the 96-well plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Assay Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Presentation

Table 1: Expected Results of a Caspase-3/7 Inhibition Assay

Treatment GroupDescriptionExpected Caspase-3/7 Activity (Relative Luminescence Units - RLU)Expected % Inhibition
Negative Control Cells + Vehicle (DMSO)1,000 ± 150N/A
Positive Control Cells + Staurosporine (1 µM)15,000 ± 2,0000%
Inhibitor Control Cells + this compound (5 µM) + Staurosporine (1 µM)2,500 ± 500~83%
Inhibitor Only Cells + this compound (5 µM)1,100 ± 200N/A

Note: The RLU values are hypothetical and will vary depending on the cell line, assay kit, and instrument used. The percentage of inhibition is calculated relative to the positive control after subtracting the background (negative control).

Table 2: Estimated IC50 Values for Similar Caspase Inhibitors

InhibitorTarget CaspaseEstimated IC50
Ac-DEVD-CHOCaspase-3< 1 nM
Ac-DEVD-CHOCaspase-71.6 nM

Note: These values are for the closely related inhibitor Ac-DEVD-CHO and serve as an approximate reference. The actual IC50 for this compound should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed CHO Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 neg_ctrl Negative Control (Vehicle) pos_ctrl Positive Control (Staurosporine) inhib_ctrl Inhibitor Control (this compound + Staurosporine) inhib_only Inhibitor Only incubate2 Incubate 4-6h neg_ctrl->incubate2 pos_ctrl->incubate2 inhib_ctrl->incubate2 inhib_only->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-2h at RT add_reagent->incubate3 read_lum Measure Luminescence incubate3->read_lum analyze Calculate % Inhibition read_lum->analyze

Caption: Experimental workflow for a caspase-3/7 inhibition assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 activates caspase8 Caspase-8 procaspase8->caspase8 dna_damage DNA Damage mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 activates caspase9 Caspase-9 procaspase9->caspase9 procaspase37 Pro-caspase-3, -7 caspase8->procaspase37 cleaves caspase9->procaspase37 cleaves caspase37 Caspase-3, -7 procaspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis executes inhibitor This compound inhibitor->procaspase37 inhibits cleavage

Caption: Simplified signaling pathway of apoptosis showing the role of this compound.

References

Validation & Comparative

A Comparative Analysis of the Specificity of Ac-ESMD-CHO and Ac-DEVD-CHO Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used tetrapeptide aldehyde caspase inhibitors, Ac-ESMD-CHO and Ac-DEVD-CHO. The objective is to delineate their specificity and mechanisms of action to aid researchers in selecting the appropriate inhibitor for their experimental needs. This comparison is based on available experimental data and focuses on quantitative and qualitative differences in their inhibitory profiles against various caspases.

Data Presentation: Inhibitor Specificity

The following tables summarize the available quantitative data for the inhibition of various caspases by Ac-DEVD-CHO. Due to a lack of publicly available quantitative data (Ki or IC50 values) for this compound against a panel of caspases, a direct quantitative comparison is not currently possible.

Table 1: Inhibitory Profile of Ac-DEVD-CHO against Various Caspases

Caspase TargetInhibition Constant (Ki)Reference
Caspase-30.23 nM[1], 0.2 nM[2], 230 pM[3][1][2][3]
Caspase-71.6 nM[1], 0.3 nM[2][1][2]
Caspase-21.7 µM[2][2]
Group III Caspases1 - 300 nM[2][2]
Caspase-80.597 nM[4]
Caspase-91.35 nM[4]

Table 2: Inhibitory Profile of this compound (Qualitative)

Caspase TargetReported InhibitionNotesReference
Pro-caspase-3Inhibits proteolytic cleavage and maturation.Blocks the formation of the active p17 subunit.[5][5]
Caspase-7Direct inhibition confirmed by co-crystallization.Quantitative inhibition data is not available.[6][6]
Caspase-3Implied direct inhibition.Labeled as a Caspase-3/Caspase-7 inhibitor.[7][8][7][8]

Mechanism of Action

Ac-DEVD-CHO is a synthetic tetrapeptide that acts as a potent, reversible, and competitive inhibitor of caspases, particularly caspase-3 and caspase-7.[1][9] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[10] The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

This compound has a dual mechanism of action. Primarily, it is described as an inhibitor of pro-caspase-3 maturation.[5] It specifically inhibits the proteolytic cleavage of the 32 kDa pro-caspase-3 at the Glu-Ser-Met-Asp (ESMD) site, which is a necessary step for the formation of the active p17 and p12 subunits.[5] Additionally, evidence from a co-crystallization study with caspase-7 confirms that this compound can also directly inhibit the activity of mature caspases.[6]

Specificity Comparison

A direct and comprehensive comparison of the specificity of this compound and Ac-DEVD-CHO is challenging due to the limited availability of quantitative inhibition data for this compound.

Ac-DEVD-CHO exhibits a broad inhibitory profile. While it is most potent against the executioner caspases-3 and -7, it also inhibits other caspases, including the initiator caspases-8 and -9, at nanomolar concentrations.[4] Its weak inhibition of caspase-2 (in the micromolar range) suggests some level of selectivity.[2] The broad-spectrum nature of Ac-DEVD-CHO makes it a useful tool for studying general caspase-dependent apoptosis but may not be suitable for dissecting the roles of specific caspases.

This compound appears to have a more targeted, though less characterized, specificity. Its primary described role in preventing pro-caspase-3 maturation suggests a specific interaction with the unprocessed form of this caspase. The confirmation of its direct binding to and inhibition of caspase-7 indicates that it can also interact with the active site of mature caspases.[6] The ESMD sequence is a non-canonical caspase cleavage site, which may contribute to a different specificity profile compared to the DEVD sequence.[11] However, without comprehensive quantitative data, the full extent of its cross-reactivity with other caspases remains unknown.

Experimental Protocols

General Protocol for Caspase Activity Assay (Fluorometric)

This protocol provides a general framework for determining caspase activity and can be adapted to assess the inhibitory potential of compounds like this compound and Ac-DEVD-CHO.

Materials:

  • Cell lysate containing active caspases

  • 2X Reaction Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

  • Caspase inhibitor (this compound or Ac-DEVD-CHO)

  • 96-well microplate (black, for fluorescence)

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in your cell line of choice. Harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.

  • Set up Reactions: In a 96-well plate, add the following to each well:

    • 50 µL of cell lysate (containing 100-200 µg of protein)

    • 50 µL of 2X Reaction Buffer

    • Varying concentrations of the caspase inhibitor (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the caspases.

  • Initiate Reaction: Add 5 µL of the 1 mM fluorogenic caspase substrate to each well.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). To determine the IC50 value of the inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_assay Caspase Inhibition Assay cluster_analysis Data Analysis cell_culture 1. Induce Apoptosis in Cell Culture lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis plate_setup 3. Prepare 96-well Plate: - Cell Lysate - Reaction Buffer - Inhibitor (this compound or Ac-DEVD-CHO) lysis->plate_setup pre_incubation 4. Pre-incubate at 37°C plate_setup->pre_incubation add_substrate 5. Add Fluorogenic Substrate pre_incubation->add_substrate measure 6. Measure Fluorescence over Time add_substrate->measure data_analysis 7. Calculate Reaction Rates measure->data_analysis ic50_ki 8. Determine IC50 and/or Ki values data_analysis->ic50_ki

Caption: Workflow for determining caspase inhibitor potency.

caspase_activation_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-caspase-8/10) DeathReceptor->DISC Caspase8_10 Active Caspase-8/10 DISC->Caspase8_10 ProCaspase3 Pro-caspase-3 Caspase8_10->ProCaspase3 Cleavage CellularStress Cellular Stress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Cleavage Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Ac_DEVD_CHO Ac-DEVD-CHO Ac_DEVD_CHO->Caspase3 Inhibits Ac_ESMD_CHO This compound Ac_ESMD_CHO->ProCaspase3 Inhibits Maturation

Caption: Major caspase activation pathways and inhibitor targets.

References

Ac-ESMD-CHO versus the pan-caspase inhibitor Z-VAD-FMK in apoptosis assays.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical step in accurately dissecting the intricate mechanisms of apoptosis. This guide provides a comprehensive comparison of two commonly utilized caspase inhibitors: the specific caspase-3/7 inhibitor Ac-ESMD-CHO and the broad-spectrum pan-caspase inhibitor Z-VAD-FMK.

This comparison delves into their mechanisms of action, specificity, and potential off-target effects, supported by available experimental data. Detailed protocols for key apoptosis assays are also provided to aid in experimental design and execution.

Mechanism of Action and Specificity

This compound is a synthetic tetrapeptide aldehyde that acts as a specific inhibitor of caspase-3 and caspase-7 maturation.[1][2] Its sequence, Acetyl-Glu-Ser-Met-Asp-CHO, mimics the cleavage site in the pro-caspase-3 precursor protein (CPP32). By binding to the active site of the processing enzyme, this compound effectively blocks the proteolytic cleavage required to form the active p17 and p12 subunits of caspase-3.[1] This targeted inhibition makes it a valuable tool for investigating the specific roles of the executioner caspases-3 and -7 in the apoptotic cascade.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[3][4][5] Its VAD-FMK motif allows it to bind to the catalytic site of a broad range of caspases, thereby inhibiting their activity. Z-VAD-FMK is known to potently inhibit most human caspases, with the exception of caspase-2.[3] While its broad-spectrum activity is useful for determining the overall involvement of caspases in a biological process, it lacks the specificity to pinpoint the contribution of individual caspases.

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of the inhibitory potency of this compound and Z-VAD-FMK is challenging due to the limited availability of specific IC50 or Ki values for this compound in the scientific literature. However, extensive data is available for Z-VAD-FMK and the related caspase-3 inhibitor, Ac-DEVD-CHO.

InhibitorTarget CaspasesReported IC50 / Kᵢ ValuesCitation(s)
This compound Caspase-3 & Caspase-7 (maturation)Data not readily available in searched literature.[1][2]
Z-VAD-FMK Pan-caspase (except Caspase-2)IC50: 39 µM (for TNFα-stimulated apoptosis in neutrophils)[5][6]
Ki: 0.7 nM (for Caspase-3)[6]
Ac-DEVD-CHO Caspase-3 & Caspase-7Ki: 0.2 nM (for Caspase-3), 0.3 nM (for Caspase-7)[7][8]
IC50: 3.04 nM (for Caspase-3), 3.54 nM (for Caspase-7)[9]

Off-Target Effects and Considerations

A critical aspect of choosing an inhibitor is understanding its potential for off-target effects, which can lead to misinterpretation of experimental results.

This compound , due to its more targeted nature, is expected to have fewer off-target effects compared to a pan-caspase inhibitor. However, as with any peptide-based inhibitor, the potential for non-specific interactions should be considered and controlled for in experimental designs.

Z-VAD-FMK is well-documented to have significant off-target effects. Notably, it can induce autophagy by inhibiting the N-glycanase 1 (NGLY1). Furthermore, by inhibiting caspase-8, Z-VAD-FMK can shift the cellular death pathway from apoptosis to necroptosis, a form of programmed necrosis.[10] These off-target activities necessitate careful experimental design, including the use of appropriate controls, to ensure that the observed effects are indeed due to caspase inhibition.

Signaling Pathways

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitors Inhibitor Targets Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution This compound This compound This compound->Procaspase-3/7 Inhibits maturation Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3/7

Caption: Overview of the extrinsic and intrinsic apoptosis pathways and the targets of this compound and Z-VAD-FMK.

Experimental Workflows and Protocols

Experimental_Workflow Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Treatment Inhibitor Treatment Induce Apoptosis->Inhibitor Treatment this compound or Z-VAD-FMK Apoptosis Assay Apoptosis Assay Inhibitor Treatment->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis

Caption: General experimental workflow for studying apoptosis inhibition.

Caspase Activity Assay

This protocol is a general guideline for a fluorometric caspase activity assay and can be adapted for specific caspases by using the appropriate substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound or Z-VAD-FMK

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or Z-VAD-FMK for 1-2 hours. Include a vehicle-only control.

  • Induce apoptosis using the desired stimulus.

  • After the desired incubation time, lyse the cells by adding Lysis Buffer and incubating on ice for 20 minutes.

  • Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new 96-well black microplate.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound or Z-VAD-FMK

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the apoptosis inducer and inhibitors as described in the previous protocol.

  • Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or tissue sections

  • Apoptosis-inducing agent

  • This compound or Z-VAD-FMK

  • TUNEL Assay Kit

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with the apoptosis inducer and inhibitors.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.

  • Counterstain the nuclei with DAPI if desired.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

The choice between this compound and Z-VAD-FMK hinges on the specific research question. For targeted investigation of the roles of caspase-3 and -7, the specificity of This compound makes it the superior choice, minimizing the risk of confounding off-target effects. However, when the goal is to determine if a cell death pathway is caspase-dependent in general, the broad-spectrum nature of Z-VAD-FMK is advantageous. Researchers using Z-VAD-FMK must remain vigilant of its potential to induce autophagy and necroptosis and should incorporate appropriate controls to validate their findings. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and design robust experiments to unravel the complexities of apoptosis.

References

Navigating Caspase-3 Inhibition: A Comparative Guide to Alternatives for Ac-ESMD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of apoptosis and related therapeutic areas, the selection of a suitable caspase-3 inhibitor is a critical decision. While Ac-ESMD-CHO is recognized for its role in targeting caspase-3 maturation, a diverse landscape of alternative inhibitors with distinct mechanisms and potencies exists. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to inform your research.

This comparison guide delves into the characteristics of several key caspase-3 inhibitors, including Ac-DEVD-CHO, Z-DEVD-FMK, Q-VD-OPh, M-826, and Emricasan. A primary distinction lies in their mechanism of action. This compound uniquely inhibits the proteolytic cleavage of the 32 kDa pro-caspase-3 at the Glu-Ser-Met-Asp (ESMD) site, thereby preventing the formation of the active p17 subunit.[1] In contrast, the other inhibitors discussed here primarily target the active site of the mature caspase-3 enzyme.

Quantitative Comparison of Caspase-3 Inhibitors

The following tables summarize the inhibitory potency and selectivity of various caspase-3 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Potency against Caspase-3

InhibitorTypeMechanismIC50 (Caspase-3)Ki (Caspase-3)
This compound Peptide AldehydePro-caspase-3 Maturation InhibitorNot ApplicableNot Applicable
Ac-DEVD-CHO Peptide AldehydeReversible, Competitive4.19 nM[2]0.23 nM[3], 230 pM[4]
Z-DEVD-FMK Peptide Fluoromethyl KetoneIrreversible18 µM[5][6]Not Applicable
M-826 Non-peptideReversible5 nM (0.005 µM)[4]0.7 nM[7]
Emricasan (IDN-6556) Pan-caspase InhibitorIrreversible2 nM[8][9]Not Reported
Q-VD-OPh Pan-caspase InhibitorIrreversible25 - 400 nM[10][11][12][13]Not Reported

Table 2: Selectivity Profile of Caspase Inhibitors

InhibitorTarget CaspasesNotes on Selectivity
This compound Pro-caspase-3, Pro-caspase-7Inhibits maturation rather than direct enzyme activity.[14]
Ac-DEVD-CHO Caspase-3, Caspase-7Also inhibits other caspases to a lesser extent.[3][4]
Z-DEVD-FMK Caspase-3Also shows potent inhibition on caspases-6, -7, -8, and -10.[6][15]
M-826 Caspase-3, Caspase-7Highly selective for caspase-3 over other caspases.[7]
Emricasan (IDN-6556) Pan-caspase inhibitorBroadly inhibits multiple caspases including -1, -2, -3, -6, -7, -8, and -9.[8][9]
Q-VD-OPh Pan-caspase inhibitorBroad-spectrum inhibitor of caspases-1, -3, -7, -8, -9, -10, and -12.[10][11][12][13]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the caspase-3 signaling pathway and a general workflow for evaluating caspase-3 inhibition.

Caspase3_Signaling_Pathway Extrinsic_Signal Extrinsic Signal (e.g., FasL, TNF-α) Death_Receptor Death Receptor Extrinsic_Signal->Death_Receptor Intrinsic_Signal Intrinsic Signal (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic_Signal->Mitochondrion Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Procaspase9 Pro-caspase-9 Mitochondrion->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Ac_ESMD_CHO This compound Ac_ESMD_CHO->Procaspase3 Direct_Inhibitors Ac-DEVD-CHO, Z-DEVD-FMK, M-826, Emricasan, Q-VD-OPh Direct_Inhibitors->Caspase3

Caption: Caspase-3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Cell_Culture Cell Culture and Treatment with Apoptotic Inducer and Inhibitor Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Viability_Assay Cell Viability/Apoptosis Assay (e.g., Annexin V Staining) Cell_Culture->Cell_Viability_Assay Caspase_Activity_Assay Caspase-3 Activity Assay (Fluorometric/Colorimetric) Cell_Lysis->Caspase_Activity_Assay Western_Blot Western Blot for Cleaved Caspase-3 Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Caspase_Activity_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability_Assay->Data_Analysis

Caption: General Experimental Workflow for Evaluating Caspase-3 Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Caspase-3 Fluorometric Activity Assay

This protocol provides a method to quantify the activity of caspase-3 in cell lysates.

Materials:

  • Cells induced to undergo apoptosis and control cells.

  • Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC).

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Induce apoptosis in your target cells using a suitable method. Include an untreated control group.

  • Harvest 1-5 x 10^6 cells by centrifugation at 250 x g for 10 minutes.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[6]

  • Incubate the lysate on ice for 10 minutes.[6]

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • In a 96-well black microplate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.[6]

  • Add 5 µL of 1 mM caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC) to each well for a final concentration of 50 µM.[6]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Read the fluorescence on a microplate reader with excitation at 400 nm and emission at 505 nm for AFC, or excitation at 360 nm and emission at 460 nm for AMC.

  • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.[6]

Western Blot for Cleaved Caspase-3

This protocol details the detection of the active (cleaved) form of caspase-3 by western blotting.

Materials:

  • Cell lysates prepared as in the caspase activity assay.

  • SDS-PAGE gels (10-15%).

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibody against cleaved caspase-3 (recognizes the p17/19 fragment).

  • Primary antibody against total caspase-3 or a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Load approximately 20 µg of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times for 5 minutes each with TBST.[7]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Wash the membrane three times for 15 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system. The presence of a band at ~17/19 kDa indicates cleaved, active caspase-3.

  • The membrane can be stripped and re-probed with an antibody for total caspase-3 or a loading control to ensure equal protein loading.

Cell Viability and Apoptosis Assay by Annexin V Staining

This protocol describes how to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells using Annexin V and a viability dye like Propidium Iodide (PI).

Materials:

  • Treated and control cells.

  • 1X PBS.

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Fluorochrome-conjugated Annexin V (e.g., FITC, PE).

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Harvest 1-5 x 10^5 cells per sample. For adherent cells, gently trypsinize and collect the cells.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution (optional, for distinguishing late apoptotic/necrotic cells).

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[8]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

References

Validating Ac-ESMD-CHO's Inhibitory Effects: A Comparative Guide to Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in apoptosis, inflammation, and drug development, the precise measurement of caspase activity is paramount. This guide provides a comprehensive comparison of Ac-ESMD-CHO, a potent caspase-3 and caspase-7 inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for caspase activity assays, and visual representations of the underlying biological and experimental workflows to aid in the selection of the most appropriate tools for your research.

Performance Comparison of Caspase Inhibitors

This compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-3 and caspase-7. Its sequence (Glu-Ser-Met-Asp) is designed to mimic the cleavage site in the pro-caspase-3 precursor, CPP32, thereby blocking its proteolytic activation.[1] To objectively evaluate its efficacy, we compare its inhibitory constants (Ki) with those of other well-characterized caspase inhibitors.

InhibitorTarget CaspasesCaspase-3 Ki (nM)Caspase-7 Ki (nM)Other Notable Targets (Ki, nM)
This compound Caspase-3, Caspase-7Not Reported1.1Data not available
Ac-DEVD-CHOCaspase-3, Caspase-70.23[2]1.6[2]Caspase-2 (1700), Broad inhibition of Group III caspases (1-300)[2]
Ac-DNLD-CHOCaspase-3 (selective)0.6855.7Caspase-8 (>200), Caspase-9 (>200)[3]
Z-VAD-FMKPan-caspase (irreversible)Not applicable (irreversible)IC50 = 48 (for Caspase-7)Broad spectrum inhibition of caspases 1, 3, 8, 9, 10, 12 (IC50 = 25-400)[4]

Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. IC50 values are also reported and represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols for Caspase Activity Assays

The inhibitory effects of this compound and its alternatives can be validated using caspase activity assays. These assays typically rely on the cleavage of a synthetic substrate by the active caspase, which results in the release of a detectable reporter molecule (a chromophore or a fluorophore). Below are detailed protocols for both fluorometric and colorimetric assays.

Fluorometric Caspase-3/7 Activity Assay

This method offers high sensitivity and is suitable for kinetic studies.

Materials:

  • Cell lysate or purified active caspase-3/7

  • This compound or other caspase inhibitors

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths will depend on the substrate used, e.g., 400/505 nm for AFC, 380/460 nm for AMC)[5][6]

Procedure:

  • Prepare Reagents:

    • Reconstitute the fluorogenic substrate and inhibitor in DMSO to create stock solutions.

    • Prepare the Assay Buffer and add DTT fresh before use.

  • Prepare Samples:

    • If using cell culture, induce apoptosis using a desired method.

    • Prepare cell lysates by resuspending cell pellets in a chilled lysis buffer, incubating on ice, and then centrifuging to remove debris.[5]

    • Determine the protein concentration of the cell lysate.

  • Set up the Assay:

    • In a 96-well black microplate, add the following to each well:

      • Cell lysate (typically 50-200 µg of protein) or purified active caspase.

      • Assay Buffer to bring the volume to a desired level (e.g., 50 µL).

      • This compound or other inhibitors at various concentrations. Include a vehicle control (DMSO).

  • Initiate the Reaction:

    • Add the fluorogenic substrate to each well to a final concentration of 50 µM.[7]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control).

    • Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Colorimetric Caspase-3/7 Activity Assay

This method is a robust and less expensive alternative to fluorometric assays.

Materials:

  • Cell lysate or purified active caspase-3/7

  • This compound or other caspase inhibitors

  • Colorimetric caspase substrate (e.g., Ac-DEVD-pNA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm[8]

Procedure:

  • Prepare Reagents:

    • Reconstitute the colorimetric substrate and inhibitor in DMSO to create stock solutions.

    • Prepare the Assay Buffer and add DTT fresh before use.

  • Prepare Samples:

    • Prepare cell lysates as described for the fluorometric assay.

  • Set up the Assay:

    • In a 96-well clear microplate, add the following to each well:

      • Cell lysate or purified active caspase.

      • Assay Buffer.

      • This compound or other inhibitors at various concentrations, including a vehicle control.

  • Initiate the Reaction:

    • Add the colorimetric substrate (Ac-DEVD-pNA) to each well.[9]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (from a no-enzyme control).

    • Calculate the fold-increase in caspase activity compared to the uninduced control.

    • Plot the absorbance against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms

To further clarify the biological context and experimental design, the following diagrams illustrate the caspase signaling pathway and a typical workflow for a caspase activity assay.

Caspase_Signaling_Pathway Procaspase3 Pro-caspase-3 ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 cleavage at ESMD site CellularSubstrates Cellular Substrates (e.g., PARP) ActiveCaspase3->CellularSubstrates cleaves ApoptoticStimuli Apoptotic Stimuli (e.g., Granzyme B, Caspase-9) ApoptoticStimuli->Procaspase3 activates Ac_ESMD_CHO This compound Ac_ESMD_CHO->Procaspase3 inhibits cleavage Cleavage Proteolytic Cleavage CleavedSubstrates Cleaved Substrates CellularSubstrates->CleavedSubstrates Apoptosis Apoptosis CleavedSubstrates->Apoptosis

Caption: Caspase-3 activation pathway and inhibition by this compound.

Caspase_Activity_Assay_Workflow Start Start: Prepare cell lysate or purified caspase AddInhibitor Add this compound (or other inhibitor) Start->AddInhibitor AddSubstrate Add Fluorogenic or Colorimetric Substrate AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence or Absorbance Incubate->Measure Analyze Analyze Data: Determine IC50/Ki Measure->Analyze

Caption: General workflow for a caspase activity assay.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-ESMD-CHO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Safety Data Summary

Ac-ESMD-CHO is a peptide aldehyde used in laboratory research. Based on data for similar caspase inhibitors, it is anticipated to have a low toxicity profile. However, as with any chemical reagent for which comprehensive toxicological data is not available, it is prudent to handle it with care and to follow established safety protocols.

PropertyDataSource
Molecular Formula C₁₉H₃₀N₄O₁₀SGeneric Supplier Data
Appearance White to off-white powderGeneric Supplier Data
Solubility Soluble in water and DMSOGeneric Supplier Data
Known Hazards Not classified as hazardous by OSHA. However, complete toxicological properties have not been fully investigated.Safety Data Sheet for similar compounds

Experimental Protocols: Disposal Workflow

The recommended disposal procedure for this compound follows a standard workflow for laboratory chemical waste. This involves assessing the waste, selecting the appropriate disposal route, and ensuring proper documentation.

DOT Script for Disposal Workflow

cluster_0 Step 1: Waste Assessment cluster_1 Step 2: Segregation and Containment cluster_2 Step 3: Neutralization (for Aqueous Solutions) cluster_3 Step 4: Final Disposal A Unused this compound (Solid) D Collect in a labeled hazardous waste container for solids A->D B Contaminated Labware (e.g., tips, tubes) E Collect in a labeled hazardous waste container for sharps/solids B->E C Aqueous Solutions Containing this compound F Collect in a labeled hazardous waste container for aqueous chemical waste C->F I Arrange for pickup by certified chemical waste disposal service D->I E->I G Check pH of the aqueous solution F->G H Adjust pH to neutral (6-8) if necessary G->H H->I

Caption: Disposal workflow for this compound waste streams.

Detailed Disposal Procedures

1. Unused or Expired this compound (Solid Waste):

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: Collect the solid this compound powder in a designated and clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

2. Contaminated Laboratory Materials (Solid Waste):

  • Scope: This includes items such as pipette tips, tubes, and gloves that have come into direct contact with this compound.

  • Containment: Place all contaminated solid waste into a designated hazardous waste container. For sharp items like needles or contaminated glassware, use a designated sharps container.

  • Labeling: Label the container as "Hazardous Waste" and list "this compound contaminated debris."

  • Storage and Disposal: Follow the same storage and disposal procedures as for the unused solid chemical.

3. Aqueous Solutions Containing this compound (Liquid Waste):

  • PPE: Wear appropriate PPE, including eye protection and gloves.

  • Containment: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for aqueous chemical waste.

  • Neutralization: Before collection, it is good practice to ensure the pH of the solution is neutral (between 6 and 8). Adjust the pH with dilute acid or base if necessary.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the concentration. Also, list any other chemical constituents in the solution.

  • Storage and Disposal: Store the sealed container in a satellite accumulation area and arrange for disposal through your institution's EHS office. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your local regulations and institutional policies.

Important Considerations:

  • Regulatory Compliance: Always adhere to your institution's specific chemical waste disposal guidelines, as well as local, state, and federal regulations.

  • Avoid Mixing Waste: Do not mix this compound waste with other incompatible chemical waste streams.

  • Consult your EHS Office: If you have any doubts or questions regarding the proper disposal of this compound, contact your institution's Environmental Health and Safety office for guidance.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for yourself and your colleagues.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-ESMD-CHO
Reactant of Route 2
Reactant of Route 2
Ac-ESMD-CHO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.